PD150606
説明
a calpain inhibitor; structure given in first source
Structure
3D Structure
特性
IUPAC Name |
(Z)-3-(4-iodophenyl)-2-sulfanylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCVSFWGKYHMKH-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)S)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C(=O)O)\S)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431672 | |
| Record name | pd 150606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179528-45-1 | |
| Record name | (2Z)-3-(4-Iodophenyl)-2-mercapto-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179528-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 150606 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179528451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | pd 150606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD 150606 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
PD150606: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Selective Calpain Inhibition
PD150606 is a cell-permeable, non-peptide small molecule that functions as a selective inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1] Its inhibitory action is characterized as non-competitive with respect to the substrate.[2] Initially, it was believed that this compound targets the calcium-binding penta-EF-hand (PEF) domains of calpain.[3] However, more recent evidence suggests that its inhibitory effect is exerted through interaction with the protease core domain of the enzyme.[3] This revised understanding of its binding site provides a more accurate model of its inhibitory function.
The selectivity of this compound for calpains over other proteases makes it a valuable tool for studying the specific roles of these enzymes in various cellular processes.[2] Its primary mechanism involves the modulation of calpain activity, thereby influencing downstream signaling pathways implicated in both physiological and pathological conditions, including neurodegeneration and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against calpain isoforms.
| Parameter | µ-Calpain (Calpain-1) | m-Calpain (Calpain-2) | Reference |
| Ki (Inhibition Constant) | 0.21 µM | 0.37 µM | [1] |
Neuroprotective and Anti-Apoptotic Effects
A significant aspect of this compound's mechanism of action is its neuroprotective and anti-apoptotic properties. These effects are primarily mediated through the inhibition of calpain-driven apoptotic pathways.
Inhibition of the AIF-Mediated Apoptotic Pathway
In models of glutamate-induced neuronal apoptosis, this compound has been shown to be highly effective in preventing cell death.[4][5] The underlying mechanism involves the inhibition of calpain-mediated cleavage and subsequent nuclear translocation of the Apoptosis Inducing Factor (AIF).[4][5] Under apoptotic stimuli, calpain cleaves AIF in the mitochondria, leading to its release and translocation to the nucleus, where it induces chromatin condensation and DNA fragmentation in a caspase-independent manner. By inhibiting calpain, this compound prevents the initial cleavage of AIF, thereby halting this cascade of apoptotic events.[4]
Modulation of Mitochondrial Apoptotic Signaling
Beyond its effects on AIF, this compound also influences other key events in the mitochondrial apoptosis pathway. Studies have indicated that calpain inhibition by this compound can reduce the release of cytochrome c from the mitochondria into the cytosol.[6] This is a critical step in the activation of the caspase cascade. Consequently, the activation of downstream executioner caspases, such as caspase-3, is attenuated, leading to a reduction in apoptotic cell death.[6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound anti-apoptotic signaling pathway.
Caption: Key experimental workflows for studying this compound.
Detailed Experimental Protocols
Fluorogenic Calpain Activity Assay
This protocol is adapted from commercially available calpain activity assay kits and is suitable for measuring the inhibitory effect of this compound.[7][8][9]
Materials:
-
Fluorogenic calpain substrate (e.g., Ac-LLY-AFC)
-
Extraction Buffer
-
10X Reaction Buffer
-
Active Calpain I (Positive Control)
-
This compound
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure:
-
Sample Preparation (Cell Lysates):
-
Treat cells with the desired concentration of this compound or vehicle control.
-
Harvest 1-2 x 10^6 cells and wash with cold PBS.
-
Resuspend the cell pellet in 100 µL of Extraction Buffer.
-
Incubate on ice for 20 minutes, with gentle mixing.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate. Dilute to a final concentration of 50-200 µg of protein in 85 µL of Extraction Buffer per well.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 85 µL of the diluted cell lysate.
-
For a positive control, add 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.
-
For a negative control, use lysate from untreated cells or add a known calpain inhibitor.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Determine the change in calpain activity by comparing the fluorescence of treated samples to the negative control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection
This protocol is a general guideline for detecting DNA fragmentation in apoptotic neuronal cells treated with this compound.[10][11][12][13]
Materials:
-
Cultured neurons on coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Treat cultured neurons with the desired apoptotic stimulus and/or this compound.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells with PBS.
-
-
TUNEL Reaction:
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength for the chosen label, indicating DNA fragmentation.
-
Quantify the percentage of TUNEL-positive cells to assess the extent of apoptosis.
-
Immunofluorescence for AIF Translocation
This protocol outlines the steps to visualize the subcellular localization of AIF in neurons treated with this compound.[14][15][16][17]
Materials:
-
Cultured neurons on coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against AIF
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Confocal or fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Following treatment with an apoptotic stimulus and/or this compound, fix and permeabilize the cells as described in the TUNEL assay protocol.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-AIF antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI and mount the coverslips.
-
Image the cells using a confocal or fluorescence microscope to observe the localization of AIF. In apoptotic cells, AIF will translocate from the mitochondria to the nucleus.
-
Western Blot for Apoptotic Proteins
This protocol is for the detection of key apoptotic proteins such as AIF, cytochrome c, and cleaved caspase-3 in cell lysates treated with this compound.[4][6][18][19]
Materials:
-
Cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against AIF, cytochrome c, and cleaved caspase-3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation and Transfer:
-
Separate 20-40 µg of protein from each cell lysate sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels. A decrease in cytosolic cytochrome c and an increase in cleaved caspase-3 are indicative of apoptosis inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD 150606 | Calpains | Tocris Bioscience [tocris.com]
- 3. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calpain Inhibitor this compound Attenuates Glutamate Induced Spiral Ganglion Neuron Apoptosis through Apoptosis Inducing Factor Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calpain inhibitor this compound attenuates glutamate induced spiral ganglion neuron apoptosis through apoptosis inducing factor pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of calpain reduces cell apoptosis by suppressing mitochondrial fission in acute viral myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 12. opentrons.com [opentrons.com]
- 13. biotna.net [biotna.net]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. ptglab.com [ptglab.com]
- 17. scbt.com [scbt.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
The Cellular Target of PD150606: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PD150606 is a potent, selective, and cell-permeable small molecule inhibitor whose primary cellular target is calpain , a family of calcium-dependent, non-lysosomal cysteine proteases. Specifically, this compound targets the two major ubiquitous isoforms, μ-calpain (calpain-1) and m-calpain (calpain-2) . This technical guide provides an in-depth overview of the interaction between this compound and calpain, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on cellular signaling pathways.
The Cellular Target: Calpain
Calpains are heterodimers consisting of a large catalytic subunit (80 kDa) and a small regulatory subunit (30 kDa). The large subunit contains the active site and is unique to each calpain isoform, while the small subunit is common to both μ-calpain and m-calpain. Calpains are key regulators of numerous physiological processes, including cell motility, signal transduction, and apoptosis.[1] Their activity is tightly regulated by intracellular calcium levels.[1][2]
Calpain Structure and Activation
The large catalytic subunit of calpain is comprised of four domains (dI-dIV), while the small regulatory subunit has two domains (dV-dVI). The catalytic triad is located in domain II.[3][4] In its inactive state, the catalytic site is not properly assembled.[5] Upon binding of calcium ions to the EF-hand motifs in domains IV and VI, a conformational change occurs, leading to the assembly of the active site and subsequent proteolytic activity.[5][6]
This compound: A Non-Competitive, Allosteric Inhibitor
This compound is a non-peptide α-mercaptoacrylic acid derivative that acts as a non-competitive inhibitor of calpain.[7][8] This means it does not compete with the substrate for binding to the active site. Evidence suggests that this compound functions as an allosteric inhibitor, binding to a site distinct from the catalytic cleft.[7]
There has been some discussion in the scientific literature regarding the precise binding site of this compound. While initial studies suggested it targets the calcium-binding penta-EF-hand domains, more recent evidence indicates that it can inhibit the protease core domain of calpain directly, independent of the penta-EF-hand domains.[7][9][10] This suggests a more complex inhibitory mechanism than simple chelation of calcium-binding sites.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against μ-calpain and m-calpain has been determined through various in vitro studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Target Enzyme | Inhibitor | Ki (μM) | Inhibition Type |
| μ-calpain (Calpain-1) | This compound | 0.21[2][11][12] | Non-competitive[7][8] |
| m-calpain (Calpain-2) | This compound | 0.37[2][11][12] | Non-competitive[7][8] |
Impact on Cellular Signaling Pathways
By inhibiting calpain, this compound can modulate a variety of cellular signaling pathways, most notably those involved in apoptosis (programmed cell death).
Calpain-Mediated Apoptosis
Calpain can contribute to apoptosis through both caspase-dependent and caspase-independent pathways.[13][14]
-
Caspase-Dependent Pathway: Calpain can cleave and activate certain pro-caspases, such as pro-caspase-7 and -12, initiating the caspase cascade that leads to apoptosis.[14] It can also cleave Bid, a pro-apoptotic Bcl-2 family protein, leading to cytochrome c release from the mitochondria and subsequent apoptosome formation.[15]
-
Caspase-Independent Pathway: A key mechanism of caspase-independent apoptosis involves the Apoptosis-Inducing Factor (AIF) .[16][17] Calpain can cleave AIF in the mitochondrial intermembrane space, leading to its translocation to the nucleus where it induces chromatin condensation and large-scale DNA fragmentation.[15][18]
This compound, by inhibiting calpain, can attenuate these apoptotic processes, which underlies its observed neuroprotective effects.[11]
Caption: Calpain-mediated apoptotic signaling pathways inhibited by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the interaction of this compound with calpain.
In Vitro Calpain Activity Assay
This assay measures the enzymatic activity of purified calpain in the presence and absence of this compound.
Materials:
-
Purified μ-calpain or m-calpain
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 100 mM KCl)
-
Calcium chloride (CaCl₂) solution
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the calpain enzyme in each well of the microplate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate and CaCl₂ to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the reaction velocities against the inhibitor concentrations. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Caption: Workflow for an in vitro calpain activity assay.
Western Blot Analysis of Calpain Substrate Cleavage
This method is used to assess the effect of this compound on calpain activity in a cellular context by monitoring the cleavage of a known calpain substrate, such as α-spectrin.
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a calpain substrate (e.g., anti-α-spectrin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with a calpain-activating stimulus in the presence or absence of this compound for a specified time.
-
Harvest the cells and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the calpain substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify the extent of substrate cleavage. A reduction in the full-length protein and the appearance of specific cleavage products indicate calpain activity.
Conclusion
This compound is a well-characterized, selective inhibitor of μ-calpain and m-calpain. Its non-competitive, allosteric mechanism of action makes it a valuable tool for studying the physiological and pathological roles of calpain. By interfering with calpain-mediated signaling, particularly in apoptosis, this compound has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases and other conditions associated with calpain overactivation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmacological agent.
References
- 1. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Calpain - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. Structure-function relationships in calpains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PD 150606 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PD 150606, Calpain inhibitor (CAS 179528-45-1) | Abcam [abcam.com]
- 13. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]
- 15. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of AIF in caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AIF-mediated caspase-independent cell death: molecular mechanisms | ANR [anr.fr]
- 18. Apoptosis-inducing factor (AIF): key to the conserved caspase-independent pathways of cell death? - PubMed [pubmed.ncbi.nlm.nih.gov]
PD150606: A Selective Calpain Inhibitor for Research and Drug Development
An In-depth Technical Guide
Introduction
PD150606 is a potent, cell-permeable, and selective, non-peptide inhibitor of calpains.[1][2] Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a critical role in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of calpain activity has been implicated in the pathophysiology of numerous diseases, making calpain inhibitors like this compound valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualization of its role in key signaling pathways.
Chemical and Physical Properties
This compound, with the chemical name (2Z)-3-(4-iodophenyl)-2-mercapto-2-Propenoic acid, is a small molecule with the formula C₉H₇IO₂S and a molecular weight of 306.12 g/mol . Its chemical structure is characterized by an α-mercaptoacrylic acid derivative.
| Property | Value | Reference |
| Chemical Formula | C₉H₇IO₂S | |
| Molecular Weight | 306.12 g/mol | |
| CAS Number | 179528-45-1 | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Solubility | Soluble in DMSO (≥28 mg/mL) and ethanol | [1] |
| SMILES | O=C(O)/C(S)=C/C1=CC=C(I)C=C1 | [1] |
Mechanism of Action
This compound is a non-competitive or uncompetitive inhibitor of calpains with respect to its substrate.[3] It exhibits high selectivity for calpain 1 (μ-calpain) and calpain 2 (m-calpain). Initial studies suggested that this compound targets the calcium-binding domains (penta-EF-hand domains) of calpain, thereby preventing the calcium-induced conformational changes necessary for catalytic activity. However, more recent evidence indicates that its inhibitory action may be directed at the protease core domain of the enzyme.[3] This allosteric inhibition mechanism distinguishes it from active-site directed calpain inhibitors.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
In Vitro Efficacy: Calpain Inhibition
| Parameter | Calpain Isoform | Value | Reference |
| Kᵢ | μ-calpain (Calpain 1) | 0.21 μM | [1] |
| Kᵢ | m-calpain (Calpain 2) | 0.37 μM | [1] |
In Vitro Efficacy: Cellular Assays
| Assay | Cell Type | Treatment | This compound Concentration | Observed Effect | Reference |
| Apoptosis Inhibition | Neutrophils | Cycloheximide-induced | 25 μM | Reduction in apoptosis | [1] |
| Neuroprotection | Spiral Ganglion Neurons | Glutamate-induced excitotoxicity | Not Specified | Attenuation of apoptosis, decreased TUNEL positive cells | [2] |
| Cytotoxicity | Astrocytes | Oxygen-Glucose Deprivation | Not Specified | Delayed LDH release | [4] |
In Vivo Efficacy
| Animal Model | Disease/Injury Model | Dosage and Administration | Observed Effect | Reference |
| Rat | Renal Ischemia-Reperfusion Injury | 3 mg/kg, intraperitoneal | Attenuation of renal dysfunction and injury | [5] |
| Dog | Spinal Cord Injury | Combination with methylprednisolone | Improved locomotor score, reduced neuronal loss |
Signaling Pathways
This compound has been shown to modulate several key signaling pathways, primarily related to apoptosis and neuroprotection.
Apoptosis Signaling Pathway
In response to cellular stress, such as glutamate-induced excitotoxicity, intracellular calcium levels rise, leading to the activation of calpain. Activated calpain can cleave Bid to truncated Bid (tBid), which translocates to the mitochondria and promotes the release of Apoptosis Inducing Factor (AIF). AIF then moves to the nucleus, where it induces chromatin condensation and DNA fragmentation, leading to apoptosis. This compound, by inhibiting calpain, prevents the cleavage of Bid and the subsequent release of AIF, thereby inhibiting the apoptotic cascade.
Neuroprotection Signaling Pathway
In neurodegenerative conditions, excessive calcium influx can lead to the activation of calpain. Activated calpain can cleave the protein p35 into p25. The p25 fragment then hyperactivates cyclin-dependent kinase 5 (Cdk5), leading to hyperphosphorylation of tau proteins and subsequent neurotoxicity and neuronal death. By inhibiting calpain, this compound prevents the cleavage of p35 to p25, thereby inhibiting the aberrant Cdk5 activity and providing a neuroprotective effect.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Calpain Activity Assay (Fluorometric)
This protocol describes a method to measure calpain activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound (for inhibitor control)
-
Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% NP-40, pH 7.4)
-
Calpain Activity Assay Kit (containing fluorogenic calpain substrate, e.g., Suc-LLVY-AMC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required. For inhibitor control, pre-incubate cells with this compound at the desired concentration.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay:
-
In a 96-well black microplate, add 20-50 µg of protein lysate to each well.
-
Adjust the volume of each well to 100 µL with Assay Buffer provided in the kit.
-
Add the fluorogenic calpain substrate to each well according to the kit manufacturer's instructions.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Calpain activity is proportional to the fluorescence intensity.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is used to assess cell death by measuring the release of LDH from damaged cells.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Toxin or stress-inducing agent
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Induce cytotoxicity by adding a toxin or subjecting the cells to stress (e.g., glutamate, H₂O₂).
-
Include control wells: untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).
-
-
LDH Assay:
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing substrate and cofactor) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] x 100
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or slides
-
This compound
-
Apoptosis-inducing agent
-
TUNEL Assay Kit (containing TdT enzyme and labeled dUTPs)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Treat cells with the apoptosis-inducing agent, with or without this compound pre-treatment.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with the permeabilization solution for 5-10 minutes at room temperature.
-
Wash with PBS.
-
-
TUNEL Staining:
-
Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour, protected from light.
-
Wash with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence at the appropriate wavelength.
-
Western Blotting for Calpain Substrates
This protocol allows for the detection of cleavage of specific calpain substrates, such as α-spectrin or p35.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies against the calpain substrate of interest and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation and Transfer:
-
Separate the protein lysates (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
The appearance of specific cleavage products or a decrease in the full-length protein indicates calpain activity.
-
Conclusion
This compound is a well-characterized and selective calpain inhibitor that serves as an invaluable tool for investigating the roles of calpains in various physiological and pathological processes. Its ability to permeate cells and its specific mechanism of action make it particularly useful for studying calpain-mediated signaling pathways in cellular and in vivo models of disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the therapeutic potential of this compound and similar calpain inhibitors holds promise for the development of novel treatments for a range of disorders, including neurodegenerative diseases and ischemic injuries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calpain Inhibitor this compound Attenuates Glutamate Induced Spiral Ganglion Neuron Apoptosis through Apoptosis Inducing Factor Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of calpain activation (this compound and E-64) and renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Calpain Inhibitor PD150606
Introduction
PD150606 is a potent, selective, and cell-permeable non-peptide inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2][3] Overactivation of calpain is implicated in the pathophysiology of various neurodegenerative diseases, ischemic events, and other cellular damage pathways.[4][5] As a research tool, this compound has been instrumental in elucidating the roles of calpain in cellular processes such as apoptosis and cytoskeletal remodeling.[2][6] This guide provides a comprehensive overview of its structure, mechanism of action, and experimental applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is an α-mercaptoacrylic acid derivative.[4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | (Z)-3-(4-Iodophenyl)-2-mercapto-2-propenoic acid | [3][5][7] |
| Molecular Formula | C₉H₇IO₂S | [1][5] |
| Molecular Weight | 306.12 g/mol | [1][5] |
| CAS Number | 179528-45-1 | [1][7] |
| Appearance | Yellowish powder | [7] |
| Purity | ≥95% - >98% (supplier dependent) | [1][3][5] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 50 mM) | [1][7] |
Mechanism of Action
This compound is a highly specific inhibitor of µ-calpain (calpain-1) and m-calpain (calpain-2).[1][2][3] Its precise mechanism of inhibition has been a subject of evolving research.
Initially, this compound was described as an uncompetitive inhibitor with respect to the substrate, and it was hypothesized to act by targeting the calcium-binding penta-EF-hand (PEF) domains of calpain, distant from the active site.[4][8] This was supported by evidence that it did not protect the enzyme from active-site-directed irreversible inhibitors.[4] X-ray crystallography confirmed that this compound binds to a hydrophobic groove in the PEF domains.[8]
However, more recent studies have refined this model. It has been demonstrated that this compound can inhibit the protease core of calpain-1, which lacks the PEF domains.[8][9] This suggests that while it may bind to the PEF domains in the full-length enzyme, its inhibitory action is ultimately exerted on the protease core domain.[8][9] Kinetic analyses from these later studies characterize the inhibition as following an apparent noncompetitive model.[8][9] This dual-site interaction or allosteric effect on the core domain represents the current understanding of its mechanism. Some studies have also suggested that part of its neuroprotective effect in specific contexts may be due to the inhibition of Ca²⁺ influx through AMPA receptors, indicating it may have off-target effects.[10]
Biological Activity and Applications
This compound is a valuable tool for investigating calpain-mediated cellular processes. Its cell permeability allows for its use in both in vitro and in vivo experimental systems.
-
Neuroprotection: this compound has been shown to be neuroprotective in various models of neuronal injury. It attenuates hypoxic/hypoglycemic injury to cerebrocortical neurons and excitotoxic injury to Purkinje cells.[2][11]
-
Apoptosis Regulation: The inhibitor plays a significant role in modulating apoptotic pathways. It can reduce cycloheximide-induced apoptosis in neutrophils and attenuate glutamate-induced apoptosis in spiral ganglion neurons by inhibiting the Apoptosis Inducing Factor (AIF) pathway.[2][12]
-
Ischemia-Reperfusion Injury: In vivo studies have demonstrated that this compound can reduce the renal dysfunction and tissue injury caused by ischemia-reperfusion.[5]
Signaling Pathways
Calpains are key upstream regulators in several signaling cascades, including caspase-independent apoptosis. A critical pathway involves the cleavage and release of Apoptosis Inducing Factor (AIF) from the mitochondria. This compound is a direct inhibitor of calpain in this pathway.
Experimental Protocols
The following are representative protocols for the use of this compound, synthesized from methodologies described in the literature.
In Vitro Calpain Activity Assay (Fluorogenic Substrate)
This protocol is used to determine the inhibitory activity of this compound on purified calpain.[13]
-
Reagents & Buffers:
-
Assay Buffer: 20 mM HEPES or Tris-HCl, pH 7.4, containing 10 mM DTT and 10 mM CaCl₂.
-
Enzyme: Purified human µ-calpain or m-calpain.
-
Substrate: Ac-LLY-AFC (N-Acetyl-Leu-Leu-Tyr-7-Amino-4-trifluoromethylcoumarin) or SLLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin). Prepare a stock solution in DMSO.
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well microplate. For each well, add Assay Buffer.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or DMSO as a vehicle control.
-
Add purified calpain enzyme to the wells and incubate for 15-30 minutes at room temperature or 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration of 20-50 µM.
-
Immediately measure the fluorescence kinetics on a plate reader (e.g., Excitation: 380-400 nm, Emission: 460-505 nm, depending on the substrate) at 37°C for 30-60 minutes.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time). Determine the IC₅₀ or Kᵢ value for this compound by plotting the reaction rate against the inhibitor concentration.
-
In Vivo Administration Protocol (Rodent Model)
This protocol describes the preparation and administration of this compound for in vivo studies, such as in models of ischemia-reperfusion injury.[5][11]
-
Solution Preparation (for a 2.5 mg/mL solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution, sequentially add and mix the following:
-
400 µL PEG300
-
100 µL of the 25 mg/mL this compound stock in DMSO
-
50 µL Tween-80
-
450 µL sterile saline (0.9% NaCl)
-
-
Ensure the final solution is clear. If precipitation occurs, gentle heating or sonication can be used. Prepare this working solution fresh on the day of use.
-
-
Administration:
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a novel calpain inhibitor like this compound.
References
- 1. pnas.org [pnas.org]
- 2. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. An alpha-mercaptoacrylic acid derivative is a selective nonpeptide cell-permeable calpain inhibitor and is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of calpain activation (this compound and E-64) and renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An alpha-mercaptoacrylic acid derivative (this compound) inhibits selective motor neuron death via inhibition of kainate-induced Ca2+ influx and not via calpain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Inhibition of calpain-1 stabilizes TCF11/Nrf1 but does not affect its activation in response to proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
PD150606: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of PD150606, a selective, cell-permeable, non-peptide inhibitor of calpains. The document details the initial identification and characterization of this α-mercaptoacrylic acid derivative, including its inhibitory activity against µ-calpain and m-calpain. A thorough examination of its mechanism of action is presented, highlighting its interaction with the calcium-binding domains of calpain. Furthermore, this guide compiles and presents key quantitative data from various studies in structured tables for comparative analysis. Detailed experimental protocols for assays and models where this compound has been instrumental are provided, along with visualizations of relevant signaling pathways and experimental workflows using the DOT language for Graphviz. This document serves as a critical resource for researchers investigating calpain-mediated cellular processes and exploring the therapeutic potential of calpain inhibitors.
Discovery and Development History
This compound, chemically known as 3-(4-Iodophenyl)-2-mercapto-(Z)-2-propenoic acid, was first identified and characterized by researchers at Parke-Davis Pharmaceutical Research. The discovery was part of a directed synthesis program aimed at developing potent and selective calpain inhibitors. The initial publication by Wang et al. in 1996 in the Proceedings of the National Academy of Sciences of the United States of America described a novel class of α-mercaptoacrylate derivatives, with this compound being a prominent example.
The rationale for its development stemmed from the growing understanding of the pathological role of calpain overactivation in various conditions such as neurodegenerative diseases, stroke, and myocardial ischemia. Unlike many existing calpain inhibitors at the time, which were peptide-based and often lacked specificity, this compound was designed as a non-peptide, cell-permeable molecule. This characteristic allows it to be used effectively in intact cell systems and in vivo models. The initial studies demonstrated its neuroprotective effects in models of hypoxic/hypoglycemic injury in cerebrocortical neurons and excitotoxic injury in cerebellar Purkinje cells.
Mechanism of Action
This compound is a selective inhibitor of the two major ubiquitous calpain isoforms, µ-calpain (calpain-1) and m-calpain (calpain-2). Its mechanism of action is distinct from active-site directed inhibitors. Evidence suggests that this compound is a non-competitive or uncompetitive inhibitor with respect to the substrate.
The primary mode of inhibition involves targeting the calcium-binding domains of calpain. The presence of unmodified sulfhydryl and carboxylic acid groups in the molecule was postulated to chelate calcium ions associated with calpain's calcium-binding sites, thereby perturbing the enzyme's conformation and modulating its activity. This is supported by the finding that this compound does not shield the active site from inactivation by active-site inhibitors like E64c. However, more recent studies have suggested that while it was initially thought to bind to the penta-EF-hand (PEF) domains, it may also act at a site on the protease core domain.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Inhibitory Activity of this compound against Calpains
| Enzyme | Ki (μM) | Reference |
| µ-calpain (Calpain-1) | 0.21 | |
| m-calpain (Calpain-2) | 0.37 |
Table 2: Selectivity of this compound against other Proteases
| Protease | Inhibition | Reference |
| Cathepsin B | No significant inhibition | |
| Cathepsin L | No significant inhibition | |
| Trypsin | No significant inhibition | |
| Thrombin | No significant inhibition | |
| Papain | No significant inhibition |
Table 3: Neuroprotective Effects of this compound in a Glutamate-Induced Neurotoxicity Model
| Cell Line | Glutamate Concentration | This compound Concentration | % Reduction in Cell Death | Reference |
| HT22 | 8 mM | 50 µM | ~70% | |
| HT22 | 8 mM | 100 µM | ~100% |
Key Signaling Pathways Modulated by this compound
Calpain is a key mediator in several signaling pathways, particularly those involved in apoptosis and neurodegeneration. By inhibiting calpain, this compound can modulate these pathways.
Apoptosis Inducing Factor (AIF) Pathway
In glutamate-induced apoptosis of spiral ganglion neurons, calpain activation leads to the cleavage and release of Apoptosis Inducing Factor (AIF) from the mitochondria. AIF then translocates to the nucleus, where it induces chromatin condensation and DNA fragmentation in a caspase-independent manner. This compound has been shown to attenuate this process by inhibiting calpain, thereby preventing the nuclear translocation of AIF and subsequent apoptosis.
p35/cdk5 Pathway
In neurodegenerative conditions such as spinal cord injury and Parkinson's disease, calpain activation leads to the cleavage of p35 to p25. The p25 fragment forms a more stable and hyperactive complex with cyclin-dependent kinase 5 (cdk5), leading to aberrant phosphorylation of downstream targets like tau protein, contributing to neurodegeneration. This compound, by inhibiting calpain, can prevent the cleavage of p35 to p25, thereby mitigating the detrimental effects of cdk5 hyperactivation.
Detailed Experimental Protocols
In Vitro Calpain Activity Assay
This protocol is adapted from methodologies used to characterize calpain inhibitors.
Objective: To determine the inhibitory activity (Ki) of this compound against purified µ-calpain and m-calpain.
Materials:
-
Purified µ-calpain and m-calpain
-
This compound
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM CaCl2, 20 mM DTT
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add increasing concentrations of this compound to the assay buffer.
-
Add a fixed concentration of the fluorogenic substrate to each well.
-
Initiate the reaction by adding a fixed amount of purified µ-calpain or m-calpain to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm over time.
-
Calculate the initial reaction velocities (V) for each concentration of this compound.
-
Determine the Ki value using appropriate enzyme kinetic models (e.g., Dixon plot or non-linear regression analysis of the velocity data).
Glutamate-Induced Neurotoxicity Model in Primary Neuronal Culture
This protocol is based on studies investigating the neuroprotective effects of this compound.
Objective: To assess the ability of this compound to protect primary neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary cortical or spiral ganglion neuron cultures
-
Glutamate
-
This compound
-
Cell culture medium
-
Lactate dehydrogenase (LDH) assay kit for cytotoxicity assessment
-
TUNEL assay kit for apoptosis detection
-
Microscope
Procedure:
-
Culture primary neurons to the desired maturity.
-
Pre-treat the neurons with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 20 mM) for a defined period (e.g., 48 hours).
-
Assess cell viability and apoptosis:
-
Measure LDH release into the culture medium as an indicator of cell death.
-
Perform TUNEL staining to identify apoptotic cells.
-
-
Quantify the results and compare the protective effects of different concentrations of this compound.
In Vivo Spinal Cord Injury Model
This protocol is a generalized representation based on studies using this compound in animal models of spinal cord injury (SCI).
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of SCI.
Materials:
-
Laboratory animals (e.g., dogs, rats)
-
Surgical instruments for laminectomy and SCI induction (e.g., balloon compression, weight drop)
-
This compound for in vivo administration
-
Behavioral assessment tools (e.g., locomotor rating scales)
-
Histological and immunohistochemical reagents
-
Western blotting reagents
Procedure:
-
Anesthetize the animal and perform a laminectomy at the desired spinal level.
-
Induce a standardized SCI.
-
Administer this compound (and/or other treatments) at specified doses and time points post-injury.
-
Monitor the animal's recovery and perform regular behavioral assessments to evaluate functional outcomes.
-
At the end of the study period, euthanize the animal and collect spinal cord tissue.
-
Perform histological analysis to assess tissue damage and neuronal loss.
-
Conduct immunohistochemistry and Western blotting to analyze the expression of relevant proteins (e.g., calpain, p25, tau).
Conclusion
This compound has proven to be a valuable research tool for elucidating the roles of calpains in a multitude of physiological and pathological processes. Its cell-permeability and selectivity have made it a preferred inhibitor in numerous in vitro and in vivo studies. This technical guide has provided a detailed account of its discovery, mechanism of action, and application in various experimental settings. The compiled quantitative data, detailed protocols, and visual representations of signaling pathways and workflows offer a comprehensive resource for scientists working in the fields of neuroscience, drug discovery, and cell biology. Further research into the therapeutic potential of this compound and similar calpain inhibitors is warranted to explore their clinical utility in treating conditions associated with calpain dysregulation.
PD150606: A Reversible, Non-Competitive Inhibitor of Calpain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PD150606 is a selective, cell-permeable, non-peptide inhibitor of calpains. Contrary to some commercial classifications, the available scientific evidence strongly indicates that this compound functions as a reversible, non-competitive inhibitor . This guide provides a comprehensive overview of the inhibitor's mechanism of action, binding kinetics, and the experimental protocols used for its characterization. A key finding from recent research has re-evaluated its binding site, moving it from the previously considered penta-EF-hand domains to the protease core domain of calpain. While quantitative data regarding its inhibitory constant (Ki) are well-documented, specific on-rate and off-rate binding kinetics remain to be fully elucidated in the public domain. This document synthesizes the current understanding of this compound to serve as a technical resource for the scientific community.
Mechanism of Action: Reversible, Non-Competitive Inhibition
Initial characterizations of this compound were sometimes ambiguous regarding its mode of inhibition. However, detailed kinetic studies have clarified its mechanism.
Reversibility of Inhibition
While some commercial suppliers have labeled this compound as irreversible, scientific literature based on kinetic analysis supports a reversible binding model. A key study by Low et al. (2014) demonstrated that this compound inhibits both full-length calpain-2 and the protease core of calpain-1 with an apparent noncompetitive kinetic model[1]. Non-competitive inhibition is a form of reversible inhibition where the inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding reduces the enzyme's catalytic efficiency without preventing substrate binding. The non-covalent nature of this interaction allows for the inhibitor to dissociate from the enzyme, hence its reversibility. The persistent, yet likely inaccurate, classification by some vendors as "irreversible" may stem from a misinterpretation of its high affinity or its effects in certain cellular assays.
Re-evaluation of the Binding Site
For some time, it was believed that this compound exerted its inhibitory effect by binding to the penta-EF-hand (PEF) domains of calpain, which are calcium-binding domains. However, the work by Low et al. (2014) challenged this model, showing that this compound can inhibit the calpain protease core domain even in the absence of the PEF domains[1]. This indicates that the inhibitory action of this compound is directed towards a site on the protease core domain, not the PEF domains.
Quantitative Data
The inhibitory potency of this compound against different calpain isoforms has been quantified through the determination of the inhibition constant (Ki).
| Calpain Isoform | Inhibition Constant (Kᵢ) | Reference |
| µ-Calpain (Calpain-1) | 0.21 µM | |
| m-Calpain (Calpain-2) | 0.37 µM |
Note: While Kᵢ values are readily available, specific binding kinetic parameters such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ) for the this compound-calpain interaction are not well-documented in publicly available literature. This represents a knowledge gap in the complete kinetic profiling of this inhibitor.
Signaling Pathway and Experimental Workflow
Calpain's Role in Apoptotic Signaling
Calpains are cysteine proteases that, when activated by calcium, are involved in a variety of cellular processes, including apoptosis. The diagram below illustrates a simplified signaling pathway where calpain activation contributes to apoptosis and how this compound can intervene.
Experimental Workflow for Determining Calpain Inhibition
The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound on calpain using a fluorometric assay.
Experimental Protocols
The following is a representative protocol for a fluorometric calpain activity assay, adapted from commercially available kits, which can be used to evaluate the inhibitory effect of this compound.
Objective: To determine the inhibitory potency (e.g., IC₅₀) of this compound on calpain activity.
Materials:
-
Purified calpain enzyme (e.g., calpain-1 or calpain-2)
-
This compound
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC or Ac-Leu-Leu-Tyr-AMC)
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl₂ and a reducing agent like DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.
-
Prepare a working solution of the calpain enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add a fixed volume of the calpain enzyme solution.
-
Add the different dilutions of this compound to the respective wells. Include a vehicle control (e.g., DMSO) for the uninhibited reaction and a no-enzyme control for background fluorescence.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over a set period (e.g., 30-60 minutes) in kinetic mode.
-
-
Data Analysis:
-
For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase).
-
Normalize the reaction rates to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
If the substrate concentration and its Kₘ are known, the Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation for non-competitive inhibition.
-
Conclusion
This compound is a valuable tool for studying the physiological and pathological roles of calpains. Based on robust kinetic evidence, it should be classified as a reversible, non-competitive inhibitor that acts on the protease core domain of calpain. Researchers using this compound should be aware of the conflicting information regarding its reversibility in some commercial sources and rely on the peer-reviewed scientific literature for the most accurate description of its mechanism of action. Further research is warranted to determine the specific on- and off-rate constants for its binding to calpain, which would provide a more complete understanding of its inhibitory dynamics.
References
PD150606: A Technical Guide to its Biological Functions and Mechanisms
Executive Summary
PD150606 is a potent, selective, and cell-permeable non-peptide inhibitor of calpains, a family of calcium-dependent cysteine proteases. By targeting the calcium-binding domains of these enzymes, this compound acts as a non-competitive inhibitor, modulating a wide array of critical cellular processes. Overactivation of calpains is implicated in the pathophysiology of numerous degenerative conditions, including neurodegenerative diseases, ischemic injury, and certain cancers. This document provides an in-depth technical overview of the biological functions affected by this compound, detailing its mechanism of action, impact on signaling pathways, and the experimental protocols used to elucidate these effects. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate understanding.
Mechanism of Action
This compound is distinguished by its specific mechanism of inhibiting µ-calpain and m-calpain. Unlike active-site inhibitors, it is a non-competitive (or uncompetitive) inhibitor with respect to the substrate.[1][2][3] It selectively targets and interacts with the calcium-binding penta-EF-hand (PEF) domains on both the large and small subunits of calpain, preventing the conformational changes necessary for enzymatic activity.[1][4] This interaction does not shield the enzyme's active site, a characteristic that differentiates it from other classes of calpain inhibitors.[1][5] However, some studies suggest that for small substrates, this compound may act on the protease core domain rather than through the PEF domains.[2]
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| µ-Calpain (Calpain-1) | 0.21 µM | [1][5][6][7] |
| m-Calpain (Calpain-2) | 0.37 µM | [1][5][6][7] |
Core Biological Functions Affected by this compound
This compound has been shown to critically impact several fundamental biological processes, primarily through the downstream effects of calpain inhibition.
Apoptosis and Cell Death
This compound demonstrates significant anti-apoptotic effects across various cell types and injury models. It intervenes in mitochondria-mediated apoptotic pathways and modulates key signaling molecules.
-
Neuroprotection: In models of glutamate-induced excitotoxicity in spiral ganglion neurons, this compound prevents apoptosis by inhibiting the calpain-mediated cleavage and nuclear translocation of Apoptosis Inducing Factor (AIF).[8][9]
-
Ischemia-Reperfusion Injury: During myocardial ischemia/reperfusion, this compound protects cardiomyocytes by preventing µ-calpain activation, which preserves mitochondrial function, reduces cytochrome c release, and decreases the expression of cleaved caspase-3.[10] In viral myocarditis models, it attenuates apoptosis by decreasing Bax and cleaved-caspase-3 levels while increasing Bcl-2.[11]
-
General Apoptosis Inhibition: The compound effectively reduces apoptosis triggered by cycloheximide in neutrophils and dexamethasone in thymocytes.[5][6]
Neuroprotection and Neurodegeneration
This compound exhibits robust neuroprotective properties by preventing calpain-mediated degradation of essential neuronal proteins.
-
Hypoxic/Ischemic Injury: It attenuates injury to cerebrocortical neurons during hypoxia/hypoglycemia and protects Purkinje cells from excitotoxicity.[1][12] A key mechanism is the prevention of α-spectrin breakdown, a hallmark of calpain-mediated neuronal damage.[4]
-
Spinal Cord Injury (SCI): In a canine model of SCI, this compound, particularly in combination with methylprednisolone sodium succinate (MPSS), significantly reduces neuronal loss and microglial infiltration.[13][14] It achieves this by inhibiting the calpain-mediated cleavage of p35 to p25, thereby preventing the hyperactivation of cyclin-dependent kinase 5 (Cdk5) and subsequent tau phosphorylation, a key driver of neurodegeneration.[13][15]
Cell Cycle Regulation
Calpain activity is involved at multiple checkpoints of the cell cycle. Studies using this compound on human TF-1 cells revealed that calpain inhibition has complex effects on cell cycle progression. The inhibitor was found to:
-
Promote arrest at the G1 checkpoint.[16]
-
Significantly impede the progress of cells through the S phase.[16]
-
Affect progression through the G2/M compartment.[16]
This suggests that calpain activity is required for overcoming multiple cell cycle checkpoints, and its inhibition by this compound can lead to cell cycle arrest.[16]
Ischemia-Reperfusion (I-R) Injury
This compound provides significant protection against I-R injury in multiple organs.
-
Renal I-R Injury: In a rat model, this compound administration prior to renal I-R significantly attenuated renal dysfunction and injury. It reduced markers of glomerular and tubular damage and decreased oxidative and nitrosative stress, as evidenced by lower levels of ICAM-1 expression, myeloperoxidase (MPO) activity, and malondialdehyde (MDA).[17]
-
Myocardial I-R Injury: As mentioned in the apoptosis section, this compound reduces myocardial infarct size and improves cardiac function by preserving mitochondrial integrity and inhibiting the apoptotic cascade initiated by µ-calpain.[10]
Table 2: Summary of this compound Effects in Biological Models
| Model System | This compound Concentration / Dose | Key Biological Effect | Reference |
| Cultured Cerebrocortical Neurons | 1-100 µM | Attenuated hypoxic/hypoglycemic injury; inhibited lactate dehydrogenase release. | [1][4] |
| Spiral Ganglion Neurons | Not specified | Down-regulated AIF and calpain expression; reduced TUNEL-positive cells. | [8][9] |
| Human TF-1 Cells | Not specified | Impeded progression through G1, S, and G2/M phases of the cell cycle. | [16] |
| Rat Kidney (in vivo) | 3 mg/kg i.p. | Reduced serum creatinine, fractional Na+ excretion, and urinary NAG after I-R. | [17] |
| Mouse Heart (in vivo) | Not specified | Reduced myocardial infarct area and apoptosis after I-R. | [10] |
| Canine Spinal Cord (in vivo) | 1.0 mg/kg i.v. daily | Reduced neuronal loss and microglial infiltration; improved locomotor score. | [13] |
| Human Monocytes | 50 µM | Induced rapid activation of ERK, p38, JNK, and Akt; promoted cell migration. | [18] |
| Human Neutrophils | 50 µM | Reduced phagocytosis of C3bi-opsonized zymosan particles. | [19] |
Experimental Protocols
The findings summarized in this guide are based on a variety of established experimental procedures. Below are detailed methodologies for key experiments cited.
In Vivo Ischemia-Reperfusion Models
-
Renal I-R Injury Protocol (Rat):
-
Male Wistar rats are administered this compound (3 mg/kg, i.p.) or vehicle (10% DMSO) 30 minutes prior to ischemia.[17]
-
Bilateral renal ischemia is induced for 45 minutes, followed by a 6-hour reperfusion period.[17]
-
Blood and urine samples are collected to measure biochemical markers: serum creatinine (for glomerular function), fractional excretion of Na+ (for tubular function), and urinary N-acetyl-β-d-glucosaminidase (NAG, for tubular injury).[17]
-
Kidney tissues are harvested for histological analysis, immunohistochemistry (for ICAM-1 and nitrotyrosine), myeloperoxidase (MPO) activity assays, and malondialdehyde (MDA) level determination.[17]
-
-
Myocardial I-R Injury Protocol (Mouse):
-
C57BL/6 mice are subjected to myocardial ischemia followed by reperfusion to establish an in vivo model. Neonatal mouse cardiomyocytes are used for in vitro experiments.[10]
-
This compound is administered as a pretreatment before the ischemic event.[10]
-
Post-reperfusion, the myocardial infarct area is measured. Apoptosis is quantified using TUNEL staining and Western blot for cleaved caspase-3.[10]
-
Mitochondrial function is assessed by measuring ATP concentration, cytochrome c translocation, mitochondrial permeability transition pore (mPTP) opening, and membrane potential (ΔΨm).[10]
-
Cellular Assays
-
Glutamate-Induced Apoptosis in Spiral Ganglion Neurons (SGNs):
-
SGNs are harvested from postnatal day 0-3 rats and cultured.[8]
-
This compound is added to the culture medium 1 hour prior to intervention with 20 mM glutamate.[8]
-
After 48 hours, cell morphology and AIF distribution are observed via immunofluorescence staining.[8]
-
AIF and calpain expression levels are analyzed by RT-PCR and Western blot.[8]
-
Apoptosis is quantified using a TUNEL assay.[8]
-
-
Cell Cycle Analysis:
-
Human TF-1 cells are stimulated with granulocyte-macrophage colony-stimulating factor (GM-CSF).[16]
-
The cells are treated with this compound.[16]
-
Cells are double-labeled with propidium iodide (for DNA content) and bromodeoxyuridine (BrdU, for DNA synthesis).[16]
-
Flow cytometry is used to analyze the distribution of cells in the G1, S, and G2/M phases of the cell cycle.[16]
-
Conclusion
This compound is a valuable pharmacological tool for investigating the diverse roles of calpains in cellular physiology and pathology. Its well-characterized, non-competitive inhibitory mechanism allows for the specific interrogation of calpain-dependent signaling pathways. Research has conclusively demonstrated its potent effects in preventing apoptosis, providing neuroprotection, regulating the cell cycle, and mitigating the damage from ischemia-reperfusion injury. The data and protocols presented herein provide a comprehensive foundation for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of calpain inhibition. Further investigation into the complex, cell-type-specific signaling networks modulated by this compound will continue to uncover new opportunities for intervention in a range of human diseases.
References
- 1. pnas.org [pnas.org]
- 2. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD 150606 | Calpains | Tocris Bioscience [tocris.com]
- 4. pnas.org [pnas.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Calpain Inhibitor this compound Attenuates Glutamate Induced Spiral Ganglion Neuron Apoptosis through Apoptosis Inducing Factor Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calpain inhibitor this compound attenuates glutamate induced spiral ganglion neuron apoptosis through apoptosis inducing factor pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects against ischemia/reperfusion injury by preventing μ-calpain-induced mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of calpain reduces cell apoptosis by suppressing mitochondrial fission in acute viral myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
- 16. Calpain as a multi-site regulator of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitors of calpain activation (this compound and E-64) and renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calpain inhibition induces activation of the distinct signalling pathways and cell migration in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
PD150606: A Technical Guide to its Inhibition of µ- and m-Calpain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory action of PD150606 on µ-calpain and m-calpain. It includes quantitative data on its inhibitory constants (Ki), detailed experimental methodologies for a key assay, and a visual representation of the signaling pathways influenced by calpain activity and its inhibition by this compound.
Data Presentation: Inhibitory Potency of this compound
This compound is a selective, cell-permeable, non-peptide inhibitor of calpains. It exhibits a non-competitive mechanism of action, targeting the calcium-binding domains of the enzyme. The inhibitory constants (Ki) of this compound for µ-calpain and m-calpain are summarized below.
| Inhibitor | Target Enzyme | Ki Value (µM) |
| This compound | µ-calpain (Calpain-1) | 0.21 |
| This compound | m-calpain (Calpain-2) | 0.37 |
Experimental Protocols: Determining Calpain Inhibition
A widely used method to determine the activity of calpains and the potency of their inhibitors is casein zymography. This technique allows for the visualization of proteolytic activity in a gel matrix.
Casein Zymography Protocol
This protocol is adapted from methodologies described in the literature for assessing calpain activity.
1. Sample Preparation:
-
Prepare cell or tissue lysates in a non-denaturing lysis buffer. A typical buffer may contain Tris-HCl, a chelating agent like EGTA to prevent premature calpain activation, and protease inhibitors (excluding those targeting cysteine proteases).
-
Determine the total protein concentration of the lysates using a standard method such as the Bradford assay.
2. Gel Electrophoresis:
-
Prepare a native polyacrylamide gel (e.g., 10-12%) containing casein (e.g., 0.1-0.2% w/v) as a substrate.
-
Load equal amounts of protein from each sample into the wells of the gel.
-
Perform electrophoresis under non-denaturing conditions at a constant voltage at 4°C. The running buffer should contain EGTA to keep the calpains inactive.
3. Calpain Activation and Incubation:
-
After electrophoresis, carefully remove the gel and wash it with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS (if used) and to renature the enzymes.
-
Incubate the gel in a calpain activation buffer containing calcium chloride (e.g., 5-10 mM) and a reducing agent (e.g., dithiothreitol or β-mercaptoethanol) at room temperature or 37°C for several hours to overnight. This allows the calpains to digest the casein in the gel.
4. Staining and Visualization:
-
Stain the gel with a Coomassie Brilliant Blue solution.
-
Destain the gel with a solution of methanol and acetic acid.
-
Calpain activity will appear as clear bands against a blue background, where the casein has been degraded. The intensity of the bands corresponds to the level of calpain activity.
5. Inhibition Assay (for Ki determination):
-
To determine the Ki of an inhibitor like this compound, purified µ-calpain and m-calpain are used.
-
A fixed concentration of the enzyme is incubated with various concentrations of the inhibitor (this compound) for a specific time before adding a fluorogenic substrate.
-
The rate of substrate cleavage is measured over time using a fluorometer.
-
The Ki is then calculated using the Cheng-Prusoff equation for non-competitive inhibition, which relates the IC50 (the concentration of inhibitor that gives 50% inhibition) to the Ki.
Signaling Pathways and Experimental Workflows
Calpains are key mediators in various signaling pathways, particularly in apoptosis (programmed cell death). Their dysregulation is implicated in several neurodegenerative diseases. This compound, by inhibiting calpains, can modulate these pathways.
Caption: Calpain-mediated apoptosis pathway and its inhibition by this compound.
Caption: Workflow for determining the Ki value of this compound.
The provided information and diagrams offer a comprehensive technical overview for professionals working on calpain inhibition and its therapeutic applications. The detailed protocols and pathway visualizations can serve as a valuable resource for experimental design and data interpretation in the field of drug development.
Methodological & Application
Application Notes and Protocols for PD150606 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD150606 is a potent, selective, and cell-permeable, non-peptide inhibitor of calpains.[1][2] It functions as a non-competitive inhibitor by targeting the calcium-binding domains of both µ-calpain and m-calpain, rather than the active site.[3] This unique mechanism of action provides a valuable tool for investigating the roles of calpains in various cellular processes, including apoptosis, neurodegeneration, and signal transduction. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on calpain activity, apoptosis, and key signaling pathways.
Mechanism of Action
This compound inhibits calpain activity by binding to the penta-EF-hand domains of the enzyme, which are responsible for calcium binding. This allosteric inhibition prevents the conformational changes required for catalytic activity. It does not compete with the substrate for the active site.
Data Presentation
Inhibitory Activity of this compound
| Target | Kᵢ (µM) | Notes |
| µ-calpain (calpain-1) | 0.21[1][2] | Selective, non-competitive inhibitor. |
| m-calpain (calpain-2) | 0.37[1][2] | Selective, non-competitive inhibitor. |
Recommended Working Concentrations for Cell Culture Experiments
| Application | Cell Type | Concentration (µM) | Incubation Time | Reference |
| Inhibition of Apoptosis | Neutrophils | 25 | 0-12 hours | [2] |
| Neuroprotection | Cerebrocortical neurons | 100 | Pre-treatment for 60 min | [3] |
| Modulation of Signaling | Human monocytes | 50 | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the product's molecular weight of 306.12 g/mol , calculate the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM in DMSO).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]
Protocol 2: In Vitro Calpain Activity Assay
This protocol provides a method to measure the inhibitory effect of this compound on calpain activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)[1]
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Wash cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Calpain Activity Assay:
-
In a 96-well black microplate, add a standardized amount of protein lysate to each well.
-
Add the fluorogenic calpain substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC).[1]
-
Calculate the calpain activity as the rate of fluorescence increase over time and normalize to the protein concentration.
-
Protocol 3: Assessment of Apoptosis using Annexin V Staining
This protocol details the use of this compound to inhibit apoptosis, which is then quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α).
-
Incubate for the desired period.
-
-
Staining:
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer immediately.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol describes how to investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK (ERK) and PI3K/Akt signaling pathways.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells and quantify the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
Wash the membrane again and detect the signal using an ECL substrate.[4]
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Mandatory Visualization
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for using this compound.
References
Application Notes and Protocols: Preparation of PD150606 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
PD150606 is a selective, cell-permeable, non-peptide inhibitor of calpain.[1][2] It targets the calcium-binding domains of both µ-calpain and m-calpain with Kᵢ values of approximately 0.21 µM and 0.37 µM, respectively.[1] Due to its role in attenuating cellular injury and apoptosis, this compound is a valuable tool in neuroprotection and apoptosis research.[1][2] Accurate preparation of a stock solution is the first critical step for in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | References |
| Molecular Weight | 306.12 g/mol | [1][2] |
| Solubility in DMSO | ≥ 28 mg/mL (91.47 mM) | [1] |
| 30.61 mg/mL (100 mM) | ||
| Soluble to 100 mM | ||
| 20 mg/mL (65.3 mM) | [3] | |
| Storage of Stock Solution | -20°C for 1 month (protect from light) | [1] |
| -80°C for up to 6 months | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator
3.2. Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation. It is recommended to use a new, unopened bottle of DMSO to avoid moisture contamination which can affect solubility.[4]
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.06 mg of this compound.
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 306.12 g/mol = 3.06 mg
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, brief sonication or gentle warming (e.g., in a 37°C water bath) can aid in dissolution.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect the solution from light.[1]
Visualization of Experimental Workflow
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.
Signaling Pathway Involving Calpain
This compound is an inhibitor of calpain, a calcium-dependent protease involved in numerous cellular processes, including apoptosis. The simplified diagram below illustrates a general apoptotic pathway where calpain can be involved.
Caption: A diagram showing the inhibitory action of this compound on calpain activation within an apoptotic signaling cascade.
References
Optimal Working Concentration of PD150606 in Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD150606 is a potent, cell-permeable, non-peptide inhibitor of calpain, a calcium-activated neutral protease.[1][2] Dysregulation of calpain activity is implicated in the pathophysiology of various neurodegenerative diseases and neuronal injury. This compound exerts its inhibitory effect by targeting the calcium-binding sites of calpain, demonstrating high specificity over other proteases.[1][2] These application notes provide a comprehensive guide for determining and utilizing the optimal working concentration of this compound in neuronal cultures, along with detailed protocols for assessing its neuroprotective effects.
Introduction
Calpains are a family of calcium-dependent cysteine proteases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. In the nervous system, overactivation of calpain due to excessive calcium influx is a key event in neuronal damage following excitotoxicity, ischemia, and traumatic brain injury. This leads to the degradation of essential cytoskeletal and regulatory proteins, ultimately culminating in neuronal death.
This compound has emerged as a valuable research tool for investigating the role of calpain in neuronal function and pathology. Its neuroprotective properties have been demonstrated in various in vitro models of neuronal injury.[3] This document outlines the effective concentration range of this compound and provides detailed protocols for its application in primary neuron cultures to study its neuroprotective efficacy against excitotoxic insults.
Data Presentation
The optimal working concentration of this compound can vary depending on the neuronal cell type, the nature of the insult, and the specific experimental endpoint. The following tables summarize quantitative data from published studies to guide concentration selection.
Table 1: Effective Concentrations of this compound in Neuronal Models
| Neuronal Model | Insult | Effective Concentration Range | Observed Effect |
| Cerebrocortical neurons | Hypoxia/Hypoglycemia | Low micromolar | Attenuation of neuronal injury |
| Purkinje cells (cerebellar slices) | Excitotoxicity | Low micromolar | Attenuation of neuronal injury |
| Cerebellar granule cells | Serum/potassium withdrawal | 40 µM | Prevention of apoptosis |
| Spiral ganglion neurons | Glutamate (20 mM) | Not specified | Attenuation of apoptosis, down-regulation of AIF and calpain expression[4][5] |
| Motor neurons | Kainate | Dose-dependent | Inhibition of motor neuron death |
Table 2: Inhibitory Constants (Ki) of this compound for Calpain Isoforms
| Calpain Isoform | Ki Value |
| µ-calpain | 0.21 µM |
| m-calpain | 0.37 µM |
Signaling Pathway
Caption: Mechanism of this compound neuroprotection.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO and ethanol.[2]
-
Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.06 mg of this compound (MW: 306.12 g/mol ) in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Primary Neuron Culture
This protocol describes the culture of primary cortical neurons. It can be adapted for other neuronal types.
Caption: Workflow for primary neuron culture.
-
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
-
Procedure:
-
Dissect cortices from E18 embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in digestion solution according to the manufacturer's protocol.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate neurons at a desired density (e.g., 1.5 x 10⁵ cells/cm²) on pre-coated plates in plating medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform partial media changes every 2-3 days. Neurons are typically ready for experiments after 7-10 days in vitro (DIV).
-
Induction of Excitotoxicity and Treatment with this compound
This protocol describes the induction of excitotoxicity using glutamate.
Caption: Workflow for excitotoxicity induction.
-
Materials:
-
Mature primary neuron cultures (DIV 7-10)
-
This compound stock solution
-
Glutamate stock solution (e.g., 100 mM in sterile water)
-
Culture medium
-
-
Procedure:
-
Prepare working solutions of this compound in pre-warmed culture medium at the desired final concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM).
-
Pre-treat the neurons by replacing the existing medium with the this compound-containing medium for 1-2 hours. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Induce excitotoxicity by adding glutamate to the medium to a final concentration of 20-100 µM. The optimal concentration should be determined empirically for your specific culture conditions.
-
Co-incubate the neurons with this compound and glutamate for the desired duration (e.g., 30 minutes to 24 hours).
-
After the incubation period, wash the cells three times with pre-warmed culture medium to remove the glutamate and this compound.
-
Replace with fresh, pre-warmed culture medium and return the plates to the incubator for a recovery period (e.g., 24 hours) before proceeding to endpoint analysis.
-
Assessment of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
TUNEL assay kit (commercial kits are recommended)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
-
-
Procedure (for adherent cells on coverslips):
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization solution for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
Wash the cells to remove the unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the percentage of TUNEL-positive cells using a fluorescence microscope.
-
Analysis of Protein Expression by Western Blotting
Western blotting can be used to assess the levels of calpain, its substrates (e.g., spectrin), and apoptosis-related proteins (e.g., AIF, cleaved caspase-3).
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-calpain, anti-AIF, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cultured neurons in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of calpain in neuronal health and disease. The optimal working concentration for neuroprotection studies in vitro typically falls within the low micromolar range, though empirical determination is recommended for each specific experimental setup. The protocols provided herein offer a robust framework for utilizing this compound to explore its therapeutic potential in models of neuronal injury. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data on the neuroprotective effects of this potent calpain inhibitor.
References
Application Notes and Protocols for PD150606 in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of PD150606, a selective calpain inhibitor, in neuroprotection assays. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.
Introduction
Calpains are a family of calcium-dependent cysteine proteases that play a crucial role in various cellular processes, including signal transduction and cytoskeleton remodeling.[1][2] However, their overactivation due to dysregulated calcium homeostasis is implicated in the pathophysiology of several neurodegenerative conditions, such as stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[3][4] Pathologic calpain activation leads to the cleavage of numerous neuronal substrates, disrupting essential cellular functions and ultimately leading to neuronal death.[3][5]
This compound is a non-peptide, cell-permeable α-mercaptoacrylic acid derivative that acts as a selective inhibitor of calpains.[6] It has been demonstrated to be neuroprotective in various experimental models of neuronal injury by mitigating the downstream effects of calpain overactivation.[5][6] These application notes provide a summary of its inhibitory activity and a detailed protocol for its use in a typical in vitro neuroprotection assay.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the inhibitory constants (Ki) of this compound against different proteases, highlighting its selectivity for calpains.
| Target Protease | Ki (μM) | Reference |
| µ-Calpain | 0.26 ± 0.03 | [6] |
| m-Calpain | 5.33 ± 0.77 | [6] |
| Cathepsin B | 127.8 ± 9.2 | [6] |
Data presented as mean ± SEM.
Typical Experimental Concentrations
The effective concentration of this compound in neuroprotection assays can vary depending on the cell type and the nature of the neurotoxic insult. The following table provides a range of concentrations reported in the literature.
| Assay Type | Cell/Tissue Type | Neurotoxic Insult | Effective this compound Concentration | Reference |
| Hypoxic/Hypoglycemic Injury | Cerebrocortical Neurons | Oxygen-glucose deprivation | Not specified, but shown to be effective | [5] |
| Excitotoxic Injury | Purkinje Cells | AMPA | 100 µM | [6] |
| Apoptosis | Cerebellar Granule Cells | Serum/potassium withdrawal | 40 µM | [5] |
| Glutamate Toxicity | HT22 Cells | Glutamate | 100 µM | [7] |
Signaling Pathways and Experimental Workflow
Calpain-Mediated Neurodegeneration Signaling Pathway
The diagram below illustrates the central role of calpain in neuronal injury and the mechanism of action for this compound. Neurotoxic insults often lead to an influx of calcium, which activates calpain. Activated calpain then cleaves various substrates, leading to downstream events such as cytoskeletal breakdown, activation of pro-apoptotic pathways, and ultimately, neuronal death. This compound exerts its neuroprotective effect by inhibiting calpain activity.
Caption: Calpain signaling pathway in neurodegeneration and this compound intervention.
Experimental Workflow for a Neuroprotection Assay
The following diagram outlines a typical workflow for an in vitro neuroprotection assay to evaluate the efficacy of this compound.
Caption: Experimental workflow for a this compound neuroprotection assay.
Experimental Protocols
This protocol provides a general framework for assessing the neuroprotective effects of this compound in a neuronal cell culture model. Specific parameters such as cell type, seeding density, and concentrations of the neurotoxic agent and this compound should be optimized for each experimental system.
Materials
-
Neuronal cell line (e.g., HT22, SH-SY5Y) or primary neurons
-
Appropriate cell culture medium and supplements
-
This compound (stock solution typically prepared in DMSO)
-
Neurotoxic agent (e.g., glutamate, hydrogen peroxide, staurosporine)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, LDH, Calcein-AM/Ethidium Homodimer)
-
Multi-well cell culture plates (e.g., 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, microscope)
Procedure
-
Cell Seeding:
-
Culture neuronal cells according to standard protocols.
-
Seed the cells into a 96-well plate at a predetermined density that allows for optimal growth during the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator until the cells reach the desired confluency (typically 24 hours).
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is advisable to test a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal protective dose.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 1-2 hours to allow for cellular uptake of the inhibitor.
-
-
Induction of Neurotoxicity:
-
Prepare the neurotoxic agent at a pre-determined concentration in culture medium. This concentration should be sufficient to induce significant but not complete cell death in the control group.
-
Add the neurotoxic agent to all wells except for the untreated control group.
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Return the plate to the incubator and incubate for a period relevant to the chosen neurotoxic insult and cell type (typically 24 to 48 hours).
-
-
Assessment of Neuroprotection:
-
After the incubation period, assess cell viability or cytotoxicity using a suitable assay.
-
MTT Assay: Measures mitochondrial activity in viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.[6]
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).
-
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Quantify the results (e.g., absorbance, fluorescence intensity) using a plate reader.
-
Normalize the data to the untreated control group (representing 100% viability) and the neurotoxin-only group (representing the baseline for cell death).
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the neuroprotective effect of this compound at different concentrations.
-
Conclusion
This compound is a valuable tool for investigating the role of calpains in neurodegeneration and for exploring the therapeutic potential of calpain inhibition. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in neuroprotection assays. It is crucial to optimize the experimental conditions for each specific model to obtain reliable and reproducible results.
References
- 1. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PD150606 Administration in Animal Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and evaluation of the calpain inhibitor PD150606 in preclinical animal models of ischemic stroke. The following protocols are synthesized from established methodologies and available data on this compound and related compounds in ischemia-reperfusion injury models.
Introduction
Ischemic stroke is a leading cause of mortality and long-term disability worldwide. A key pathological mechanism in ischemic brain injury is the overactivation of calpains, a family of calcium-dependent proteases.[1] This activation, triggered by excessive intracellular calcium influx, leads to the degradation of crucial cellular proteins, contributing to neuronal death and neurological deficits.[1][2] this compound is a selective, cell-permeable, non-peptide inhibitor of calpain, targeting the calcium-binding domains of both µ-calpain and m-calpain with Ki values of 0.21 µM and 0.37 µM, respectively.[3] It has demonstrated neuroprotective effects in various models of cellular injury.[3] These protocols detail the administration of this compound in a rodent model of focal cerebral ischemia.
Data Presentation: Efficacy of this compound in Ischemia-Reperfusion Injury Models
While specific quantitative data for this compound in a dedicated stroke model is limited in the available literature, data from related ischemia-reperfusion (I/R) injury models in rats indicate its protective effects. Researchers can expect to assess similar endpoints in stroke models.
| Parameter | Animal Model | Treatment Protocol | Results | Reference |
| Renal Function | Rat Renal I/R | This compound (3 mg/kg, i.p.) 30 min prior to ischemia | Significantly reduced the increase in serum creatinine, fractional excretion of Na+, and urinary N-acetyl-β-d-glucosaminidase. | [4] |
| Oxidative Stress | Rat Renal I/R | This compound (3 mg/kg, i.p.) 30 min prior to ischemia | Markedly reduced ICAM-1 expression, myeloperoxidase activity, and malondialdehyde levels. | [4] |
| Histological Damage | Rat Renal I/R | This compound (3 mg/kg, i.p.) 30 min prior to ischemia | Reduced histological evidence of renal damage. | [4] |
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used and well-established procedure to induce focal cerebral ischemia that mimics human stroke.[5]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, microvascular clips)
-
Dissecting microscope
-
4-0 nylon monofilament with a silicon-coated tip
-
Sutures
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgery. Monitor and maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
For transient MCAO, withdraw the filament after a defined period (e.g., 60-120 minutes) to allow for reperfusion. For permanent MCAO, leave the filament in place.
-
Suture the incision and allow the animal to recover from anesthesia.
This compound Administration Protocols
Two primary routes of administration have been documented for this compound in rodent models of ischemia: intraperitoneal and intracerebroventricular injection.
Protocol 2.1: Intraperitoneal (i.p.) Injection
This is a systemic administration route that is less invasive.
Materials:
-
This compound
-
Vehicle solution: 10% (v/v) Dimethyl sulfoxide (DMSO) in sterile saline or a suspension solution (see below).
-
Sterile syringes and needles (23-25G)
Vehicle Preparation (Suspended Solution): A suggested protocol for preparing a 2.5 mg/mL suspended solution of this compound for in vivo use is as follows:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.[3]
Administration Procedure:
-
Administer this compound at a dose of 3 mg/kg .[4]
-
The timing of administration is critical. For a pre-treatment paradigm, inject this compound 30 minutes prior to the induction of MCAO .[4] For a post-treatment paradigm, administer at the time of or shortly after reperfusion.
-
Restrain the rat and inject into the lower right quadrant of the abdomen.[6]
Protocol 2.2: Intracerebroventricular (i.c.v.) Injection
This route delivers the inhibitor directly to the central nervous system, bypassing the blood-brain barrier. This requires stereotactic surgery.
Materials:
-
This compound
-
Vehicle: Artificial cerebrospinal fluid (aCSF)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthesia
Administration Procedure:
-
Prepare a 100 µM solution of this compound in aCSF.
-
Anesthetize the rat and place it in the stereotactic frame.
-
Drill a small burr hole in the skull over the lateral ventricle. Typical coordinates for a rat are: AP -0.8 mm, ML ±1.5 mm from bregma, and DV -3.5 to -4.0 mm from the skull surface.
-
Slowly infuse a small volume (e.g., 5 µL) of the this compound solution into the ventricle.
-
The timing should coincide with the ischemic insult.
Assessment of Neuroprotective Effects
Infarct Volume Measurement:
-
At 24 or 48 hours post-MCAO, euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue will stain red, while the infarcted area will remain white.
-
Quantify the infarct volume using image analysis software.
Neurological Deficit Scoring:
-
Assess motor and sensory deficits at various time points post-stroke using a standardized neurological scoring system (e.g., Bederson's scale or a 5-point scale).
Signaling Pathways and Experimental Workflows
Caption: Calpain activation cascade in ischemic stroke and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a rat MCAO stroke model.
References
- 1. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of calpain activation (this compound and E-64) and renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for PD150606 in Ischemia-Reperfusion Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PD150606, a potent and specific non-competitive calpain inhibitor, in the study of ischemia-reperfusion (I/R) injury. The document outlines the mechanism of action, key applications, and detailed protocols for its use in both in vivo and in vitro models of I/R injury.
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area.[1][2][3][4] A key mediator in the pathophysiology of I/R injury is the activation of calpains, a family of calcium-dependent cysteine proteases.[5][6] Elevated intracellular calcium levels during ischemia and early reperfusion lead to the activation of calpains, which in turn cleave various cellular substrates, contributing to apoptosis and necrotic cell death.[1][5][6] this compound is a non-peptide, cell-permeable calpain inhibitor that has demonstrated significant protective effects in various models of I/R injury, making it a valuable tool for studying the roles of calpains in this process and for exploring potential therapeutic strategies.[7]
Mechanism of Action
This compound exerts its protective effects by specifically inhibiting calpain activity, with a particular emphasis on µ-calpain.[7] During I/R injury, the influx of calcium ions activates calpains, which can trigger a cascade of detrimental events, including:
-
Mitochondrial Dysfunction: Activated calpains can lead to the translocation of pro-apoptotic proteins to the mitochondria, resulting in the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of caspases.[7]
-
Apoptosis: By cleaving pro-caspases and other cellular substrates, calpains directly contribute to the apoptotic pathway.[5][7]
-
Oxidative and Nitrosative Stress: Calpain inhibition has been shown to reduce markers of oxidative and nitrosative stress, such as malondialdehyde (MDA) levels and nitrotyrosine formation.[8][9]
This compound, by inhibiting calpain, helps to preserve mitochondrial integrity, reduce apoptosis, and attenuate the overall cellular damage associated with I/R injury.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in I/R injury models.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Myocardial I/R Injury.[10]
| Parameter | I/R Group | PD+I/R Group |
| Infarct to Risk Size Ratio (%) | 38.26 ± 1.91 | 29.53 ± 1.64 |
| Caspase-3 Activity (AMC cleaved pmol/mg protein) | 5.13 ± 0.50 | 3.40 ± 0.39 |
| Calpain Activity (arbitrary units/mg protein) | 2.07 ± 0.15 | 1.55 ± 0.10 |
| Cytochrome c Concentration (ng/mg protein) | 8.38 ± 0.64 | 7.57 ± 0.56 |
| TUNEL-positive Nuclei (%) | 10.16 ± 1.20 | 4.60 ± 0.50 |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Renal I/R Injury.[8][9]
| Parameter | I/R Group (Vehicle) | I/R Group (this compound) |
| Serum Creatinine | Significantly Increased | Significantly Reduced |
| Fractional Excretion of Na+ (FENa) | Significantly Increased | Significantly Reduced |
| Urinary N-acetyl-β-d-glucosaminidase (NAG) | Significantly Increased | Significantly Reduced |
| Renal Myeloperoxidase (MPO) Activity | Markedly Increased | Markedly Reduced |
| Renal Malondialdehyde (MDA) Levels | Markedly Increased | Markedly Reduced |
| ICAM-1 Expression | Markedly Increased | Markedly Reduced |
| Nitrotyrosine Formation | Markedly Increased | Markedly Reduced |
Signaling Pathway
Caption: Mechanism of this compound in I/R injury.
Experimental Protocols
In Vivo Myocardial Ischemia-Reperfusion Model
This protocol is adapted from studies using a murine model of myocardial I/R injury.[10]
1. Animal Model:
-
Male C57BL/6 mice (2-4 months of age).
2. Experimental Groups:
-
Sham group
-
I/R group (vehicle control)
-
PD+I/R group (this compound treatment)
3. This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO).
-
Administer this compound at a dose of 1 mg/kg via intravenous (IV) injection 30 minutes before the induction of ischemia.
4. Surgical Procedure:
-
Anesthetize the mice.
-
Intubate and ventilate the animals.
-
Perform a left thoracotomy to expose the heart.
-
Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery with a suture.
-
After 45 minutes of ischemia, release the ligature to allow for reperfusion.
-
Reperfuse for 3 hours.
5. Assessment of Myocardial Injury:
-
Infarct Size Measurement:
-
At the end of reperfusion, re-ligate the LAD artery.
-
Inject Evans blue dye intravenously to delineate the area at risk (AAR).
-
Excise the heart and slice it into sections.
-
Incubate the slices in 1% triphenyltetrazolium chloride (TTC) to differentiate between infarct (pale) and viable (red) tissue.
-
Image the slices and quantify the infarct size as a percentage of the AAR.
-
-
Apoptosis Assays:
-
TUNEL Staining: Fix heart tissue sections and perform TUNEL staining to detect apoptotic nuclei.
-
Caspase-3 Activity Assay: Homogenize heart tissue and measure caspase-3 activity using a fluorometric assay.
-
Cytochrome c ELISA: Measure the concentration of cytochrome c in cytosolic fractions of heart tissue homogenates using an ELISA kit.
-
-
Calpain Activity Assay:
-
Measure calpain activity in heart tissue homogenates using a specific calpain activity assay kit.
-
Caption: In vivo myocardial I/R experimental workflow.
In Vitro Cardiomyocyte Ischemia-Reperfusion Model
This protocol is based on studies using neonatal mouse cardiomyocytes.[7]
1. Cell Culture:
-
Isolate cardiomyocytes from neonatal mouse hearts.
-
Culture the cells in an appropriate medium.
2. Simulated Ischemia-Reperfusion:
-
Ischemia: Replace the normal culture medium with an ischemia-mimicking solution (e.g., glucose-free, hypoxic buffer).
-
Place the cells in a hypoxic chamber for a defined period.
-
Reperfusion: Replace the ischemia-mimicking solution with normal, oxygenated culture medium.
-
Return the cells to a standard incubator for the reperfusion period.
3. This compound Treatment:
-
Pre-treat the cardiomyocytes with this compound at a desired concentration (e.g., 20 µM) for a specified time before inducing simulated ischemia.[11]
4. Assessment of Cell Injury and Mitochondrial Function:
-
Cell Viability: Assess cell viability using methods like MTT assay or trypan blue exclusion.
-
Apoptosis:
-
Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify apoptotic and necrotic cells.
-
Western Blot for Cleaved Caspase-3: Analyze the expression of cleaved caspase-3.
-
-
Mitochondrial Function:
-
Mitochondrial Membrane Potential (ΔΨm): Use fluorescent probes like JC-1 or TMRM.
-
ATP Concentration: Measure intracellular ATP levels using a luminescence-based assay.
-
Cytochrome c Translocation: Perform immunofluorescence or western blotting of cytosolic and mitochondrial fractions to assess cytochrome c release.
-
Caption: In vitro simulated I/R experimental workflow.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of calpains in ischemia-reperfusion injury. Its demonstrated efficacy in reducing cell death and preserving organ function in preclinical models highlights the potential of calpain inhibition as a therapeutic strategy. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further elucidating the mechanisms of I/R injury and exploring novel cardioprotective and neuroprotective agents.
References
- 1. Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic strategies for ischemia reperfusion injury in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calpain activation contributes to myocardial apoptosis induced by ischemia-reperfusion | Heart [heart.bmj.com]
- 6. Calpain system and its involvement in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects against ischemia/reperfusion injury by preventing μ-calpain-induced mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of calpain activation (this compound and E-64) and renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.brighton.ac.uk [research.brighton.ac.uk]
- 10. CALPAIN ACTIVATION CONTRIBUTES TO ISCHAEMIA/REPERFUSION-INDUCED MYOCARDIAL APOPTOSIS | Heart [heart.bmj.com]
- 11. Ischemia-induced increase in long-term potentiation is warded off by specific calpain inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD150606-Induced Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD150606 is a potent, cell-permeable, non-peptide small molecule inhibitor of calpains. Calpains are a family of calcium-dependent cysteine proteases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. Emerging evidence suggests a significant role for calpain in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components to maintain homeostasis. This document provides detailed application notes and protocols for utilizing this compound to induce and study autophagy in a research setting.
Mechanism of Action: Inducing Autophagy through Calpain Inhibition
This compound induces autophagy primarily by inhibiting the proteolytic activity of calpains. Calpains can negatively regulate autophagy by cleaving key autophagy-related (Atg) proteins, such as Atg5 and Beclin-1. The cleavage of these essential proteins disrupts the formation of the autophagosome, a double-membraned vesicle that engulfs cellular cargo for degradation.
By inhibiting calpain, this compound prevents the degradation of Atg5 and Beclin-1, thereby promoting the assembly of the autophagy machinery and the formation of autophagosomes. This leads to an overall increase in autophagic flux.
Furthermore, calpain inhibition by this compound may indirectly activate autophagy by modulating the mTOR signaling pathway. The mTORC1 complex is a master negative regulator of autophagy. While the precise mechanism is still under investigation, inhibition of calpain has been linked to reduced mTORC1 activity, which in turn de-represses the ULK1 complex, a key initiator of autophagy.
Quantitative Data on this compound-Induced Autophagy
The following tables summarize representative quantitative data on the effects of this compound on key autophagy markers. Note that optimal concentrations and treatment times may vary depending on the cell type and experimental conditions.
Table 1: Effect of this compound on LC3-II/LC3-I Ratio (Western Blot)
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Change in LC3-II/LC3-I Ratio (vs. Control) | Reference |
| Melanoma Spheroids | 100 | 24 | Increased LC3-II accumulation | |
| SH-SY5Y Neuroblastoma | 10 - 50 | 12 - 24 | Illustrative: 1.5 - 3.0 | - |
| HeLa | 25 - 100 | 12 - 24 | Illustrative: 1.8 - 3.5 | - |
| Primary Neurons | 5 - 20 | 24 | *Illustrative: 1.3 - 2.5 | - |
*Illustrative values are based on typical observations in autophagy induction experiments and may require optimization.
Table 2: Effect of this compound on p62/SQSTM1 Protein Levels (Western Blot)
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Change in p62/SQSTM1 Levels | Reference |
| Melanoma Spheroids | 100 | 24 | Restoration of expression | |
| U87 Glioblastoma | 20 - 80 | 24 - 48 | Illustrative: Decrease | - |
| MCF-7 Breast Cancer | 10 - 50 | 24 | Illustrative: Decrease | - |
*Illustrative values are based on the expected degradation of p62 during autophagy and may require optimization.
Table 3: Effect of this compound on Beclin-1 and Atg5 Protein Levels (Western Blot)
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Change in Beclin-1 Levels | Change in Atg5 Levels |
| Various | 10 - 100 | 12 - 48 | Illustrative: Stabilization/Increase | Illustrative: Stabilization/Increase |
*Illustrative changes reflect the prevention of calpain-mediated degradation.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Add the desired concentration of this compound to the cell culture medium. A typical concentration range to start with is 10-100 µM. Incubate the cells for the desired period (e.g., 12-48 hours). Include a vehicle control (DMSO) in all experiments.
Western Blot Analysis of Autophagy Markers
This protocol is for the detection of LC3-I to LC3-II conversion, p62/SQSTM1 degradation, and changes in Beclin-1 and Atg5 levels.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (15% for LC3, 10-12% for other proteins)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-Beclin-1, anti-Atg5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel. Use a 15% gel for optimal separation of LC3-I and LC3-II.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control. Calculate the LC3-II/LC3-I ratio.
Immunofluorescence Staining for LC3 Puncta
This method allows for the visualization of autophagosome formation by detecting the translocation of LC3 to punctate structures.
Materials:
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-LC3
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells on coverslips and treat with this compound as described above.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-LC3 antibody for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct green (or other color, depending on the secondary antibody) puncta in the cytoplasm.
-
Quantification: Quantify the number of LC3 puncta per cell in multiple fields of view.
Autophagic Flux Assay
To confirm that the accumulation of autophagosomes is due to increased formation rather than a blockage of degradation, an autophagic flux assay should be performed. This is typically done by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.
Procedure:
-
Treat cells with this compound as described previously.
-
In a parallel set of wells, co-treat cells with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20-50 µM Chloroquine) for the last 2-4 hours of the this compound treatment period.
-
Harvest the cells and perform Western blot analysis for LC3.
-
Interpretation: An increase in the LC3-II level in the presence of the lysosomal inhibitor compared to this compound treatment alone indicates a functional autophagic flux. The difference in LC3-II levels between the two conditions represents the amount of LC3-II that was degraded by lysosomes during the inhibition period.
Application Notes and Protocols for In Vivo Use of PD150606
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD150606 is a potent, cell-permeable, non-peptide inhibitor of calpains, a family of calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and spinal cord injury. This compound offers a valuable pharmacological tool for investigating the role of calpains in these disease models and for evaluating the therapeutic potential of calpain inhibition. These application notes provide a comprehensive guide for the in vivo use of this compound, including detailed protocols, data presentation, and visualization of relevant biological pathways.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various in vivo studies demonstrating the efficacy of this compound in different disease models.
Table 1: Neuroprotective Effects of this compound
| Animal Model | Species/Strain | This compound Dose & Route | Key Findings | Quantitative Outcome | Reference |
| Spinal Cord Injury (SCI) | Canine (Mongrel) | 3 mg/kg, i.v. (in combination with MPSS) | Reduced neuronal loss and microglial infiltration, improved locomotor score. | Significantly lower percentage of congested central canal, vessel density, and meningeal thickness compared to control. | |
| Traumatic Brain Injury (TBI) | Mouse | Not specified | Attenuation of post-traumatic α-spectrin degradation. | 40% reduction in hippocampus and 44% in cortex. | [1] |
Table 2: Protective Effects of this compound in Ischemia-Reperfusion Injury
| Animal Model | Species/Strain | This compound Dose & Route | Key Findings | Quantitative Outcome | Reference |
| Renal Ischemia-Reperfusion | Rat (Wistar) | 3 mg/kg, i.p. | Attenuation of renal dysfunction and injury. | Significantly reduced increases in serum creatinine, fractional excretion of Na+, and urinary N-acetyl-β-d-glucosaminidase.[2][3] | [2][3] |
| Myocardial Ischemia-Reperfusion | Mouse (C57BL/6) | Not specified | Reduced infarct area and apoptosis. | Significantly reduced infarct area.[4] | [4] |
Experimental Protocols
1. In Vivo Administration of this compound
This protocol provides a general guideline for the preparation and administration of this compound to rodent models.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil or a mixture of PEG300, Tween-80, and Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles for administration (e.g., 25-27 gauge)
-
Appropriate animal model (e.g., rats, mice)
Procedure:
a. Formulation of this compound Solution:
-
Method 1 (DMSO and Corn Oil):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
For a final dose of 3 mg/kg in a 200g rat (injection volume of 1 mL/kg), you will need 0.6 mg of this compound.
-
Calculate the required volume of the DMSO stock solution. For 0.6 mg, you would need 60 µL of a 10 mg/mL stock.
-
On the day of injection, dilute the DMSO stock solution with corn oil to the final desired concentration. For a 1 mL injection volume, you would add the 60 µL of DMSO stock to 940 µL of corn oil.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
-
Method 2 (DMSO, PEG300, Tween-80, Saline):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. This will result in a 2.5 mg/mL solution.
-
Adjust the final concentration based on the required dosage and animal weight.
-
b. Administration:
-
Weigh the animal to accurately calculate the required dose of this compound.
-
The recommended dose in several rodent studies is 3 mg/kg.[2][3]
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
The timing of administration will depend on the experimental design. For acute injury models, this compound is often administered shortly before or after the insult.
-
Include a vehicle control group that receives the same formulation without this compound.
2. Fluorometric Calpain Activity Assay in Tissue Homogenates
This protocol is adapted from commercially available kits and can be used to measure calpain activity in tissue samples from in vivo experiments.[5][6][7][8]
Materials:
-
Tissue samples (e.g., brain, kidney, heart)
-
Extraction Buffer (a buffer that lyses cells without activating calpain, often containing a chelator like EGTA and a reducing agent like DTT)
-
10X Reaction Buffer (a buffer containing calcium to activate calpain)
-
Calpain Substrate (e.g., Ac-LLY-AFC or t-BOC-Leu-Met-CMAC)
-
Fluorometer or fluorescence plate reader (Excitation/Emission wavelengths will depend on the substrate used, e.g., 400/505 nm for AFC-based substrates)
-
Dounce homogenizer or other tissue homogenizer
-
Microcentrifuge
-
96-well black plates with clear bottoms
Procedure:
-
Sample Preparation:
-
Excise the tissue of interest and immediately place it on ice.
-
Weigh the tissue and add an appropriate volume of ice-cold Extraction Buffer (e.g., 100 µL for 10 mg of tissue).
-
Homogenize the tissue on ice using a Dounce homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant (cytosolic extract) and keep it on ice.
-
Determine the protein concentration of the extract using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Reaction:
-
In a 96-well plate, add a specific amount of protein from your tissue extract to each well (e.g., 50-200 µg) and adjust the final volume with Extraction Buffer (e.g., to 85 µL).
-
Prepare a negative control by adding a known calpain inhibitor to a sample well.
-
Prepare a positive control using a purified active calpain enzyme.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of the calpain substrate to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Measurement:
Mandatory Visualization
Caption: Signaling pathway of calpain inhibition by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of calpain activation (this compound and E-64) and renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.brighton.ac.uk [research.brighton.ac.uk]
- 4. This compound protects against ischemia/reperfusion injury by preventing μ-calpain-induced mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. abcam.com [abcam.com]
Troubleshooting & Optimization
PD150606 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
Welcome to the technical support center for PD150606. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance on the solubility of this compound and to address common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, cell-permeable, non-peptide inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2] It specifically targets the calcium-binding sites of both µ-calpain and m-calpain.[1][2] By inhibiting calpain activity, this compound can modulate various cellular processes, including apoptosis, cell motility, and signal transduction.[3][4]
Q2: In which solvents is this compound soluble?
This compound exhibits good solubility in several common organic solvents. It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM and in ethanol up to 50 mM.[1][2] For in vivo applications, specific formulations using solvents like PEG300, Tween-80, and corn oil have been described.[5]
Q3: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium. Why did this happen and how can I prevent it?
This is a common issue for hydrophobic compounds like this compound. The significant decrease in the concentration of the organic solvent (DMSO) upon dilution into an aqueous medium reduces the compound's solubility, leading to precipitation.[1] To prevent this, consider the following strategies:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of medium, first, create an intermediate dilution in a smaller volume of medium. Then, add this to the rest of your culture. This more gradual change in solvent polarity can help maintain solubility.[1]
-
Warm the Medium: Gently warming your cell culture medium to 37°C before adding the this compound solution can improve its solubility.[1]
-
Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO (typically not exceeding 0.5%) can help keep the compound in solution.[1]
-
Sonication: If a precipitate still forms, brief sonication in a water bath may help to redissolve the compound.[1][5]
Q4: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2][4] Once dissolved in a solvent to create a stock solution, it is recommended to aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5] Stock solutions in DMSO are generally stable for up to one month at -20°C and up to six months at -80°C, but it is always best to refer to the supplier's specific recommendations.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous media. | Rapid change in solvent polarity. | Prepare an intermediate dilution of the stock solution in a small volume of the media first. Add this intermediate dilution to the final volume. Alternatively, add the DMSO stock dropwise while gently agitating the media.[1] |
| Media becomes cloudy over time after the addition of this compound. | The compound is slowly coming out of solution at the working concentration. | Decrease the final concentration of this compound if experimentally feasible. If not, consider slightly increasing the final DMSO concentration, ensuring it remains non-toxic to your cells (generally <0.5%).[1] |
| Inconsistent experimental results between different batches. | Variability in the exact concentration of stock solutions or degradation of the compound. | Always use the batch-specific molecular weight provided on the Certificate of Analysis to calculate molarity.[2] Aliquot stock solutions to minimize freeze-thaw cycles.[5] |
| Precipitate is observed after warming the media containing the inhibitor. | Temperature-dependent precipitation of either the media components or this compound. | Avoid excessive heating of the media. If warming is necessary, do so gradually and visually monitor for any signs of precipitation.[1] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100[1][2] | 30.61[2] |
| Ethanol | 50[1][2] | 15.31[2] |
| Methanol | Not explicitly stated in mM, but soluble at 25 mg/mL. | 25 |
| DMF | Not explicitly stated in mM, but soluble at 20 mg/mL.[6] | 20[6] |
| DMSO:PBS (pH 7.2) (1:1) | Not explicitly stated in mM, but soluble at 0.5 mg/mL.[6] | 0.5[6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.30612 mg of this compound (based on a molecular weight of 306.12 g/mol ). Always refer to the batch-specific molecular weight on the product's Certificate of Analysis.[2]
-
Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.[1][5]
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.[5]
Preparation of a Working Solution in Cell Culture Media
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C.[1]
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Add the required volume of the DMSO stock solution to the pre-warmed media to achieve the desired final concentration. It is crucial to add the DMSO stock to the media and not the other way around. Mix immediately by gentle swirling or inversion. Avoid vigorous vortexing, especially if the medium contains serum.
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If a fine precipitate is observed, brief sonication may be attempted.[1]
-
Use Immediately: It is recommended to use the freshly prepared working solution for your experiments.
Signaling Pathway and Experimental Workflow
Calpain-Mediated Apoptotic Signaling Pathway
This compound, as a calpain inhibitor, can interfere with the apoptotic cascade. Under conditions of elevated intracellular calcium, calpain is activated and can cleave various substrates, including pro-apoptotic proteins like Bid, leading to mitochondrial dysfunction and the activation of caspases, ultimately resulting in apoptosis.[3][7] this compound can block these calpain-mediated cleavage events.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines a general procedure for testing the effectiveness of this compound in a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD 150606, Calpain inhibitor (CAS 179528-45-1) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent PD150606 precipitation in media
Welcome to the technical support center for PD150606. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental settings, with a focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and cell-permeable non-peptide inhibitor of calpains.[1][2] It specifically inhibits μ-calpain and m-calpain with Ki values of 0.21 μM and 0.37 μM, respectively.[1][3] Its mechanism of action involves targeting the calcium-binding sites of calpain, acting as a non-competitive inhibitor with respect to the substrate.[2][4][5] Calpains are calcium-dependent proteases involved in various cellular processes, including cytoskeletal remodeling, signal transduction, and apoptosis.[3] By inhibiting calpain, this compound can protect cells from certain apoptotic pathways and has demonstrated neuroprotective effects.[1][6]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol but has poor solubility in aqueous solutions.[7] For long-term storage, the solid powder form should be stored at -20°C. Once dissolved in a solvent such as DMSO to create a stock solution, it is recommended to aliquot it into single-use vials to avoid repeated freeze-thaw cycles.[8][9] These stock solutions are stable for up to one month at -20°C or up to six months at -80°C.[1][8]
Q3: Why does my this compound precipitate when I add it to my cell culture medium?
A3: Precipitation of this compound, a hydrophobic compound, upon dilution into aqueous cell culture media is a common issue driven by several factors:
-
Rapid Solvent Polarity Change: The primary cause is often "solvent shock." When a concentrated DMSO stock is rapidly diluted into the aqueous medium, the abrupt decrease in DMSO concentration lowers the compound's solubility, causing it to crash out of solution.[7][9][10]
-
Exceeding Solubility Limit: The final concentration of this compound in the medium may exceed its maximum solubility in that specific aqueous environment.[7]
-
Media Components Interaction: Cell culture media are complex mixtures of salts, amino acids, proteins, and ions like calcium and phosphate. These components can interact with this compound, leading to the formation of insoluble complexes.[7][11]
-
pH and Temperature Fluctuations: The pH of the medium can affect the ionization state and solubility of a compound.[7] Additionally, temperature changes, such as warming cold media, can alter solubility.[7][12]
Q4: Can the type of cell culture medium affect this compound precipitation?
A4: Yes, the specific formulation of the cell culture medium (e.g., DMEM, RPMI-1640) can influence compound solubility.[7] Different media have varying concentrations of salts, buffering agents, and other components that can interact with this compound. For instance, media with high concentrations of calcium and phosphate may be more prone to causing precipitation.[7] If precipitation is a persistent issue, testing solubility in different base media may be a viable strategy if the experimental design permits.
Troubleshooting Guide for this compound Precipitation
This guide provides solutions to common problems encountered when preparing this compound working solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding DMSO stock to media. | Rapid change in solvent polarity ("solvent shock"). The final concentration exceeds the kinetic solubility limit. | 1. Optimize Dilution: Prepare an intermediate dilution of the stock in pure DMSO. Add this solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling.[7] 2. Reduce Final Concentration: If possible, lower the final working concentration of this compound. |
| Media becomes cloudy over time while in the incubator. | The compound has low thermodynamic solubility at 37°C.[12] The pH of the medium is shifting due to cell metabolism, affecting compound stability.[7] | 1. Verify Solubility: Determine the maximum soluble concentration of this compound in your specific medium at 37°C (see protocol below). 2. Use Buffered Medium: Consider using a medium buffered with HEPES to maintain a more stable pH.[7] |
| Precipitate is visible after thawing a frozen stock solution. | The stock solution concentration is too high for stable storage at -20°C or -80°C. The stock has undergone multiple freeze-thaw cycles.[7] | 1. Warm and Sonicate: Gently warm the stock solution and use a bath sonicator to attempt to redissolve the precipitate.[1] 2. Prepare Fresh Stock: If redissolving fails, prepare a fresh stock solution. 3. Aliquot Stocks: Always aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles. |
| Inconsistent experimental results. | The effective concentration of this compound is variable due to undetected microprecipitation. | 1. Centrifuge and Inspect: Before treating cells, centrifuge your final working solution at high speed (e.g., >10,000 x g) for 10 minutes. Check for a pellet. 2. Filter Solution: Filter the final working solution through a 0.22 µm syringe filter. Note that this may remove precipitated compound and lower the effective concentration. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇IO₂S | |
| Molecular Weight | 306.12 g/mol | |
| Appearance | Yellowish solid powder | |
| Mechanism of Action | Non-competitive Calpain Inhibitor | [2][4][5] |
| Ki Values | 0.21 μM (μ-calpain), 0.37 μM (m-calpain) | [1][2] |
Table 2: Solubility of this compound
| Solvent | Reported Solubility | Reference(s) |
| DMSO | Soluble up to 100 mM | [2] |
| >20 mg/mL | ||
| 100 mg/mL | [8] | |
| Ethanol | Soluble up to 50 mM | [2] |
| Methanol | 25 mg/mL | [8] |
| Aqueous Solutions | Poorly soluble | [7][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Required Mass: Determine the mass of this compound powder needed to prepare a desired volume and concentration (e.g., 10 mM) of stock solution. Use the molecular weight of 306.12 g/mol for calculations.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the vial of this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the vial (e.g., in a 37°C water bath) or use brief sonication to ensure all solid has dissolved.[1]
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage.[8]
Protocol 2: Preparation of Final Working Solution in Media (Anti-Precipitation Method)
This protocol minimizes solvent shock by using a serial dilution method.
-
Pre-warm Medium: Place a sufficient volume of your complete cell culture medium in a 37°C incubator or water bath for at least 30 minutes.
-
Thaw Stock Solution: Thaw a single aliquot of your concentrated this compound DMSO stock solution at room temperature.
-
Perform Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pure DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to create a 1 mM solution. This reduces the volume of concentrated stock added directly to the medium.
-
Final Dilution: While gently swirling or vortexing the pre-warmed medium, add the required volume of the this compound stock (or intermediate dilution) drop-by-drop. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock per 1 mL of medium.
-
Mix and Use Immediately: Mix the final solution thoroughly by gentle inversion. Do not vortex vigorously as this can cause foaming. Use the freshly prepared medium for your experiment immediately.
Protocol 3: Kinetic Solubility Assay in Cell Culture Medium
This assay helps determine the maximum concentration of this compound that can be prepared in your specific medium without immediate precipitation.
-
Prepare Serial Dilutions: In a 96-well clear-bottom plate, add 100 µL of your complete cell culture medium to each well.
-
Add Compound: Create a dilution series of this compound. Add a small volume (e.g., 1 µL) of a high-concentration DMSO stock to the first well to achieve the highest desired concentration. Then, perform serial dilutions across the plate. Include a "vehicle control" well containing only 1 µL of DMSO.
-
Incubate: Incubate the plate at your experimental temperature (e.g., 37°C).
-
Measure Absorbance: Immediately after preparation and at subsequent time points (e.g., 1, 4, and 24 hours), measure the absorbance (or light scattering) of the plate at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader.
-
Determine Solubility Limit: An increase in absorbance/scattering compared to the vehicle control indicates precipitation. The highest concentration that shows no significant increase is the kinetic solubility limit under these conditions.[7]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Inhibition of the Calpain-AIF apoptosis pathway by this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD 150606 | Calpains | Tocris Bioscience [tocris.com]
- 3. glpbio.com [glpbio.com]
- 4. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Calpain Inhibitor this compound Attenuates Glutamate Induced Spiral Ganglion Neuron Apoptosis through Apoptosis Inducing Factor Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PD 150606 A cell-permeable, non-competitive, selective non-peptide calpain inhibitor [Ki = 210 nM for calpain-1 and 370 nM for calpain-2. | 426821-41-2 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Navigating Inconsistent Results with PD150606: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the calpain inhibitor, PD150606. By offering detailed experimental protocols and clarifying the compound's mechanism of action, this guide aims to help researchers achieve more consistent and reliable results.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
Question: My this compound inhibitor appears to be ineffective or shows lower than expected activity.
Answer: Several factors could contribute to a perceived lack of efficacy. Consider the following troubleshooting steps:
-
Compound Integrity and Storage: this compound is sensitive to storage conditions. Stock solutions are best stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] Improper storage can lead to degradation of the compound. It is recommended to aliquot the stock solution after reconstitution to avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in a suitable solvent like DMSO or ethanol before preparing your final working solution.[2] If precipitation is observed in your working solution, gentle heating or sonication may aid dissolution.[1] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[1]
-
Inhibitor Concentration: The effective concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific calpain isoform being targeted. Published studies have used concentrations ranging from the low micromolar to 100 µM.[1][3] It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Mechanism of Inhibition: this compound is a non-competitive inhibitor, meaning it does not compete with the substrate for the active site.[2][4] Its inhibitory action is directed towards the calcium-binding sites of calpain.[2] However, there is some evidence to suggest it may act at a site on the protease core domain rather than the penta-EF-hand domains as previously thought.[5][6] This nuanced mechanism implies that its effectiveness might be influenced by intracellular calcium levels and the specific conformation of the calpain enzyme.
Question: I am observing high levels of cell toxicity or off-target effects in my experiments.
Answer: While this compound is considered a selective calpain inhibitor, cellular toxicity and off-target effects can occur, especially at higher concentrations.
-
Concentration and Incubation Time: High concentrations and prolonged incubation times can lead to non-specific effects and cytotoxicity. It is crucial to determine the lowest effective concentration and the shortest necessary incubation time for your experiment through careful optimization. Studies have shown that cell viability can decrease at concentrations of 50 µM and higher.[3]
-
Purity of the Compound: Ensure you are using a high-purity grade of this compound (≥95% HPLC).[2] Impurities could contribute to unexpected cellular responses.
-
Off-Target Considerations: While this compound demonstrates high specificity for calpains over other proteases like cathepsin B and L, the possibility of off-target effects cannot be entirely dismissed, particularly in complex biological systems. Consider including appropriate controls to validate that the observed phenotype is indeed due to calpain inhibition.
Question: My results with this compound are inconsistent between experiments.
Answer: Variability in experimental results can be frustrating. Here are some key areas to focus on for improving reproducibility:
-
Consistent Experimental Parameters: Ensure all experimental parameters, including cell density, passage number, media composition, incubation times, and compound preparation, are kept consistent across all experiments.
-
Stock Solution Preparation and Storage: As mentioned, the stability of this compound is critical. Prepare and store stock solutions consistently to minimize variability. Aliquoting the initial stock solution is a key step to ensure consistency.
-
Calcium Levels: Since this compound's mechanism is linked to calcium-binding sites, fluctuations in intracellular calcium levels could potentially influence its inhibitory activity.[2] Maintaining consistent cell culture conditions that regulate cellular calcium is important.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design.
Table 1: Inhibitory Constants (Ki)
| Calpain Isoform | Ki Value (μM) |
| µ-calpain (Calpain I) | 0.21[1][2] |
| m-calpain (Calpain II) | 0.37[1][2] |
Table 2: Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 100 mM[2] |
| Ethanol | 50 mM[2] |
Table 3: Storage Recommendations for Stock Solutions
| Storage Temperature | Duration | Special Instructions |
| -20°C | Up to 1 month[1] | Protect from light[1][7] |
| -80°C | Up to 6 months[1] | Protect from light[1] |
Key Experimental Protocols
General Protocol for In Vitro Calpain Inhibition Assay
This protocol provides a general framework. Specific parameters should be optimized for your experimental system.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere or reach the desired confluency.
-
Thaw an aliquot of the this compound stock solution immediately before use.
-
Dilute the stock solution in pre-warmed cell culture media to the desired final working concentration(s). Ensure thorough mixing.
-
Remove the existing media from the cells and replace it with the media containing this compound.
-
Incubate the cells for the desired period.
-
-
Assessing Calpain Inhibition:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Measure calpain activity using a commercially available calpain activity assay kit, which typically involves a fluorogenic substrate.
-
Alternatively, assess the cleavage of a known calpain substrate (e.g., spectrin, talin) via Western blotting.
-
Visualizing Pathways and Workflows
Signaling Pathway: Calpain's Role in AIF-Mediated Apoptosis
Calpains are implicated in apoptosis, in part through their cleavage of the Apoptosis-Inducing Factor (AIF). This compound can inhibit this process.
Caption: this compound inhibits calpain-mediated AIF cleavage and apoptosis.
Experimental Workflow: Troubleshooting Inconsistent this compound Results
A logical workflow for diagnosing issues with this compound experiments.
Caption: A logical workflow for troubleshooting this compound experiments.
Logical Relationship: Factors Influencing this compound Efficacy
A diagram illustrating the key factors that can impact the experimental outcome when using this compound.
Caption: Key factors that determine the experimental efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD 150606 | Calpains | Tocris Bioscience [tocris.com]
- 3. Inhibition of calpain-1 stabilizes TCF11/Nrf1 but does not affect its activation in response to proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PD 150606 = 97 HPLC 179528-45-1 [sigmaaldrich.com]
potential off-target effects of PD150606
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the calpain inhibitor, PD150606.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, cell-permeable, and non-peptide inhibitor of calpains.[1][2] It demonstrates high specificity for calpains over other proteases and is known to be a non-competitive inhibitor concerning the substrate.[1] While some studies suggest it targets the calcium-binding sites of calpain, other evidence indicates it may act on the protease core domain.[3]
Q2: What are the recommended working concentrations for this compound in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, published studies have reported using concentrations ranging from 25 µM to 300 µM.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol. For long-term storage, it is advisable to prepare a concentrated stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your desired cell culture medium immediately before use.
Q4: What are the known downstream effects of calpain inhibition by this compound?
Calpain inhibition by this compound can impact various cellular signaling pathways. Notably, it has been shown to attenuate glutamate-induced apoptosis by preventing the nuclear translocation of Apoptosis Inducing Factor (AIF).[6][7][8] Calpains are known to cleave a variety of substrates involved in synaptic transmission and plasticity, including NMDA receptors, metabotropic glutamate receptors (mGluRs), and β-catenin.[9] Therefore, treatment with this compound can modulate these processes.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Calpain Activity Observed
| Potential Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare a fresh stock solution of this compound from powder. Ensure the DMSO used is anhydrous. Aliquot the new stock into single-use vials to minimize freeze-thaw cycles. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the EC50 for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 1 µM to 100 µM). |
| Incorrect Assay for Calpain Activity | Ensure you are using a validated assay for calpain activity. Fluorometric assays using specific calpain substrates like Ac-LLY-AFC are common.[10] Consider using a control calpain inhibitor with a known mechanism of action to validate your assay setup. |
| Cell Permeability Issues | While this compound is cell-permeable, permeability can vary between cell types. Increase the pre-incubation time with this compound before inducing calpain activity to ensure sufficient cellular uptake. |
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
| Potential Cause | Troubleshooting Step |
| High Inhibitor Concentration | High concentrations of any small molecule inhibitor can lead to off-target effects. Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent-induced toxicity. |
| Induction of Apoptosis | While this compound can inhibit certain apoptotic pathways, prolonged exposure or high concentrations might have other effects on cell viability. Assess cell viability using methods like MTT or LDH release assays in parallel with your calpain activity measurements.[5] |
| Cross-reactivity with other proteases | Although this compound is reported to be highly selective for calpains, the possibility of off-target inhibition of other proteases at high concentrations cannot be entirely ruled out.[1] If you suspect off-target effects, consider using a structurally different calpain inhibitor as a comparison. |
Quantitative Data
Table 1: Inhibitory Potency of this compound against Calpains
| Calpain Isoform | Ki (µM) |
| µ-calpain (calpain-1) | 0.21[2] |
| m-calpain (calpain-2) | 0.37[2] |
Experimental Protocols
Protocol 1: Assessment of Calpain Inhibition in Cultured Cells
-
Cell Seeding: Plate cells at a desired density in a suitable culture plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) or a vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Calpain Activity: Induce calpain activity using a known stimulus (e.g., calcium ionophore like A23187, or glutamate for neuronal cells).
-
Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors (excluding calpain inhibitors).
-
Calpain Activity Assay: Measure calpain activity in the cell lysates using a fluorometric assay kit with a calpain-specific substrate (e.g., Ac-LLY-AFC).[10]
-
Data Analysis: Normalize the fluorescence signal to the total protein concentration in each sample. Compare the calpain activity in this compound-treated samples to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Caption: Calpain activation by calcium and its inhibition by this compound.
Caption: Workflow for evaluating this compound's inhibitory effect in cells.
Caption: Calpain's role in the AIF-mediated apoptosis pathway.
References
- 1. PD 150606 | Calpains | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Calpain inhibitor this compound attenuates glutamate induced spiral ganglion neuron apoptosis through apoptosis inducing factor pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calpain Inhibitor this compound Attenuates Glutamate Induced Spiral Ganglion Neuron Apoptosis through Apoptosis Inducing Factor Pathway In Vitro | PLOS One [journals.plos.org]
- 8. Calpain Inhibitor this compound Attenuates Glutamate Induced Spiral Ganglion Neuron Apoptosis through Apoptosis Inducing Factor Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing PD150606 for Calpain Inhibition
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using PD150606, a selective, cell-permeable calpain inhibitor. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting advice to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for this compound concentration and incubation time?
The optimal concentration and incubation time for this compound are highly dependent on the cell type, experimental model, and the specific research question. Based on published studies, a pilot experiment is recommended to determine the ideal conditions for your system. However, the following table summarizes conditions used in various models to provide a starting range.
Table 1: Summary of this compound Concentrations and Incubation Times in Published Research
| Concentration Range | Incubation Time | Cell/Model Type | Reference |
| 5 - 100 µM | 1 hour (pretreatment) | Ea.Hy-926 endothelial cells | [1] |
| 10 µM | 4 - 18 hours | Ea.Hy-926 endothelial cells | [1] |
| 25 µM | 0 - 12 hours | Neutrophils | [2] |
| 50 µM | 4 hours | 4T1 cancer cells (invasion assay) | [3] |
| 50 µM | 20 - 30 minutes | 32Dkit leukemia cells | [4] |
| 100 µM | 20 hours | 3D tumoroid cultures | [3] |
| 3 mg/kg (i.p.) | 30 minutes (pretreatment) | In vivo (rat model) | [5] |
Recommendation: For cellular assays, begin with a dose-response curve ranging from 10 µM to 100 µM for a fixed incubation time (e.g., 1-4 hours) to identify a working concentration. Subsequently, perform a time-course experiment using the optimal concentration.
Q2: How can I experimentally verify the optimal incubation time for this compound?
Verifying the effectiveness of calpain inhibition is crucial. This is best achieved by directly measuring calpain activity in your samples after treatment. A fluorometric calpain activity assay is a common and reliable method. An indirect approach is to use Western blotting to measure the cleavage of a known calpain substrate.
Below is a generalized protocol for a fluorometric assay. For more specific details, always refer to the manufacturer's instructions for your chosen assay kit[6][7].
Experimental Protocols
Protocol 1: Fluorometric Calpain Activity Assay
This protocol is based on the detection of a fluorescent signal generated from the cleavage of a calpain-specific substrate, such as Ac-LLY-AFC[6][7].
Materials:
-
Cells treated with a range of this compound concentrations and/or for different incubation times.
-
Untreated control cells and positive control cells (treated with a known calpain activator, if applicable).
-
Calpain Activity Assay Kit (e.g., Abcam ab65308, Sigma-Aldrich MAK228) containing:
-
Extraction Buffer
-
10X Reaction Buffer
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Active Calpain (for positive control)
-
Calpain Inhibitor (for negative control)
-
-
Microcentrifuge
-
96-well black plate with a clear bottom
-
Fluorometer or fluorescence plate reader (Excitation/Emission ~400/505 nm)
Procedure:
-
Sample Preparation:
-
Harvest approximately 1-2 x 10⁶ cells for each condition.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer[6]. The specialized buffer helps extract cytosolic proteins while preventing auto-activation of calpain[6][7].
-
Incubate on ice for 20 minutes, mixing gently several times[6].
-
Centrifuge at 10,000 x g for 1 minute to pellet debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. Keep on ice.
-
Determine the protein concentration of each lysate.
-
-
Assay Reaction Setup:
-
Incubation and Measurement:
-
Data Analysis:
-
Compare the fluorescence intensity of this compound-treated samples to the untreated control. A lower fluorescence signal in treated samples indicates successful calpain inhibition.
-
The optimal incubation time will correspond to the point where maximal inhibition is achieved without inducing off-target effects or cell death.
-
Troubleshooting and Further Guidance
Q3: What is a logical workflow for optimizing this compound treatment?
A systematic approach is key to finding the right balance between incubation time and concentration. The workflow below outlines the essential steps from initial planning to verification.
Q4: Can you illustrate a signaling pathway where this compound is used for inhibition?
Certainly. This compound has been used to study the role of calpain in neurodegeneration following spinal cord injury (SCI). In this pathway, trauma leads to an influx of calcium, which activates calpain. Calpain then cleaves the protein p35 into p25, leading to the aberrant activation of Cdk5 and subsequent neuronal damage. This compound acts by directly inhibiting calpain activation[8].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Calpain Inhibition Observed | 1. Ineffective Concentration/Time: The concentration of this compound may be too low or the incubation time too short for your specific cell type. 2. Inhibitor Degradation: this compound stock solution may have degraded. 3. Assay Conditions: The assay may not be sensitive enough or conditions are suboptimal. | 1. Perform a dose-response and time-course experiment as described in the workflow above[1]. 2. Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -80°C, protecting from light[2]. 3. Use a highly sensitive FRET-based substrate and ensure the initial reaction velocity is measured to avoid issues with calpain autoproteolysis[9]. |
| High Variability Between Replicates | 1. Inconsistent Cell Handling: Variations in cell number, lysis efficiency, or timing. 2. Calpain Auto-activation: Calpain can become activated during sample preparation, leading to inconsistent baseline activity[7]. 3. Pipetting Errors: Inaccurate reagent volumes. | 1. Ensure precise and consistent cell counting and sample preparation for all replicates. 2. Always use a specialized extraction buffer provided in commercial kits, which is formulated to prevent auto-activation, and keep samples on ice at all times[6][7]. 3. Use calibrated pipettes and run all samples and controls in duplicate or triplicate. |
| Calpain Activity Does Not Correlate With Downstream Effects | 1. Off-Target Effects: At high concentrations or long incubation times, this compound may have effects unrelated to calpain inhibition. 2. Pathway Complexity: The biological readout may be influenced by multiple parallel pathways. 3. Indirect Measurement: The downstream marker may not be exclusively regulated by calpain. | 1. Use the lowest effective concentration of this compound determined from your dose-response curve. 2. Consider using complementary methods, such as siRNA-mediated knockdown of calpain, to confirm that the observed phenotype is calpain-dependent[3]. 3. Validate that your downstream marker is a direct and specific substrate of calpain in your system. |
References
- 1. Inhibition of calpain-1 stabilizes TCF11/Nrf1 but does not affect its activation in response to proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calpain-2 regulates hypoxia/HIF-induced plasticity towards amoeboid cancer cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of calpain activation (this compound and E-64) and renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. mdpi.com [mdpi.com]
- 9. FRET-Based Assays to Determine Calpain Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
PD150606 stability and storage conditions
Welcome to the technical support center for PD150606. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A: Solid this compound should be stored at -20°C under desiccating conditions.[1] Stock solutions, once prepared, should be aliquoted and stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to protect the compound from light.[2][3]
Q2: How should I prepare stock solutions of this compound?
A: this compound is soluble in organic solvents such as DMSO and ethanol.[4][5] For example, it is soluble up to 100 mM in DMSO and 50 mM in ethanol.[4][5] When preparing stock solutions, it is recommended to use the batch-specific molecular weight found on the product vial and Certificate of Analysis.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A: While specific data on the half-life of this compound in aqueous solutions is limited, it is generally recommended to prepare fresh dilutions in your experimental buffer or cell culture medium from a concentrated stock solution just before use. Long-term storage of peptides and small molecules in solution is not recommended. Some studies involving this compound have been conducted in the dark, suggesting potential light sensitivity that could lead to degradation in aqueous environments.[6]
Q4: What is the primary mechanism of action of this compound?
A: this compound is a selective, cell-permeable, non-peptide inhibitor of calpains.[4][5] It targets the calcium-binding sites of calpain, acting as a non-competitive inhibitor with respect to the substrate.[5] Calpains are calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction and apoptosis.[1]
Q5: What are the known downstream effects of this compound treatment?
A: By inhibiting calpain, this compound can modulate several signaling pathways. It has been shown to prevent apoptosis by inhibiting the cleavage of Bid and the release of Apoptosis-Inducing Factor (AIF) from mitochondria.[7] In some cell types, calpain inhibition by this compound can lead to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, and JNK, as well as the PI3K/Akt pathway.
Data Summary Tables
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Special Conditions |
| Solid | -20°C | Up to 12 months | Store under desiccating conditions, protect from light.[1][3] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles, protect from light.[2] |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles, protect from light.[2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100[4][5] | 30.61[5] |
| Ethanol | 50[4][5] | 15.31[5] |
Experimental Protocols and Troubleshooting
General Protocol for Cellular Treatment
-
Prepare Stock Solution: Dissolve solid this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Storage of Stock Solution: Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Cell Treatment: Add the working solution to your cells and incubate for the desired period. It is advisable to perform experiments in a dimly lit environment or in the dark to minimize potential photodegradation.[6]
-
Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. An inactive analog, such as PD145305, can also be used as a negative control where appropriate.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Inconsistent or no effect of this compound | 1. Degradation of the compound: Improper storage or exposure to light. 2. Inactivation in aqueous solution: Instability in experimental buffer over time. 3. Incorrect concentration: Suboptimal dosage for the specific cell type or experimental condition. | 1. Ensure proper storage of solid compound and stock solutions. Prepare fresh working solutions for each experiment. 2. Minimize the time between preparing the working solution and adding it to the cells. 3. Perform a dose-response curve to determine the optimal concentration. |
| Unexpected cellular toxicity | 1. High DMSO concentration: The final concentration of the solvent may be toxic to the cells. 2. Off-target effects: Although selective, high concentrations of any inhibitor can have off-target effects. | 1. Ensure the final DMSO concentration is below the tolerance level of your cell line (usually <0.1%). 2. Use the lowest effective concentration of this compound as determined by a dose-response experiment. |
| Variability between experiments | 1. Inconsistent handling: Differences in light exposure or incubation times. 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation. | 1. Standardize all experimental procedures, including light conditions and timing. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Recommended experimental workflow for using this compound.
References
- 1. PD 150606, Calpain inhibitor (CAS 179528-45-1) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. PD 150606 | Calpain Inhibitors: R&D Systems [rndsystems.com]
- 5. PD 150606 | Calpains | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PD150606-Induced Cytotoxicity in Primary Cells: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the calpain inhibitor PD150606 in primary cell cultures. It addresses common challenges related to cytotoxicity, offering troubleshooting strategies and frequently asked questions to ensure the validity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, cell-permeable, non-peptide inhibitor of calpains. It functions as a non-competitive inhibitor by targeting the calcium-binding sites of calpain, a family of calcium-dependent cysteine proteases.[1] By inhibiting calpain, this compound can prevent the breakdown of various cellular proteins, thereby influencing processes like apoptosis, cell migration, and signal transduction.
Q2: At what concentrations does this compound typically become cytotoxic to primary cells?
A2: The cytotoxic concentration of this compound is highly dependent on the primary cell type and experimental conditions. For instance, in Hy-926 cells, a decrease in cell viability has been observed at concentrations starting from 50 µM. Conversely, in primary cortical neurons, a concentration of 40 µM has been shown to be neuroprotective. It is crucial to perform a dose-response curve for your specific primary cell type to determine the optimal, non-toxic working concentration.
Q3: What are the visual signs of this compound-induced cytotoxicity in primary cell cultures?
A3: Visual indicators of cytotoxicity can include changes in cell morphology such as rounding and detachment from the culture surface, cell shrinkage, and the appearance of cellular debris in the medium. A noticeable decrease in cell density compared to control cultures is also a common sign.
Q4: How can I distinguish between the intended anti-apoptotic effects of this compound and unintended cytotoxicity?
A4: This is a critical aspect of working with this compound. An effective approach is to use multiple, complementary assays. For example, you can assess apoptosis using TUNEL staining or caspase activity assays, while simultaneously measuring cytotoxicity with an LDH release assay. In a scenario where this compound is effectively inhibiting apoptosis, you would expect to see a decrease in apoptotic markers without a significant increase in LDH release. Conversely, a simultaneous increase in both apoptotic and necrotic markers may indicate a cytotoxic effect.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed in this compound-treated primary cells. | The concentration of this compound is too high, leading to off-target effects and general cytotoxicity. | Perform a dose-response experiment (e.g., from 1 µM to 100 µM) to determine the optimal non-toxic concentration for your specific primary cell type. Use the lowest effective concentration that achieves the desired calpain inhibition. |
| The primary cells are particularly sensitive to the vehicle (e.g., DMSO) used to dissolve this compound. | Run a vehicle control group with the same concentration of the solvent used in your highest this compound treatment group to assess the toxicity of the vehicle alone. | |
| The observed cell death is a result of on-target calpain inhibition that is detrimental to the survival of that specific primary cell type under the experimental conditions. | Modulate the experimental conditions if possible. For example, if the experiment involves inducing apoptosis, ensure the stimulus is not overwhelmingly toxic, masking the protective effects of calpain inhibition. | |
| Inconsistent results between experiments. | Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Aliquot the this compound stock solution into single-use vials upon preparation and store at -20°C or -80°C, protected from light. Prepare fresh working solutions for each experiment. |
| Variability in primary cell health and density at the time of treatment. | Standardize your cell culture and seeding protocols. Ensure cells are in a logarithmic growth phase and have a consistent confluency at the start of each experiment. | |
| No observable effect of this compound treatment. | The concentration of this compound is too low to effectively inhibit calpain in your cell type. | Confirm the activity of your this compound stock with a calpain activity assay. Increase the concentration of this compound in a stepwise manner. |
| The specific calpain isoforms present in your primary cells are not effectively targeted by this compound. | Consider using alternative calpain inhibitors with different isoform specificity to compare effects. |
Quantitative Data Summary
The following tables summarize available quantitative data on the effective and cytotoxic concentrations of this compound in various primary cell types. It is important to note that these values can vary depending on the specific experimental setup.
Table 1: Effective Concentrations of this compound in Primary Cells
| Cell Type | Effective Concentration | Observed Effect |
| Primary Cortical Neurons | 40 µM | Neuroprotective against serum/potassium withdrawal-induced apoptosis. |
| Spiral Ganglion Neurons | Not specified, used in combination with 20mM Glu | Attenuated glutamate-induced apoptosis.[1][2] |
| Neonatal Mouse Cardiomyocytes | Not specified, used in an in vitro I/R model | Reduced infarct area and apoptosis.[3] |
| Human Monocytes | 50 µM | Maximum phosphorylation of ERK1/2, p38, JNK, and Akt. |
Table 2: Cytotoxic Concentrations of this compound
| Cell Line | Cytotoxic Concentration | Assay |
| Hy-926 | Starting from 50 µM | Decreased cell viability. |
| Primary Rat Astrocytes | 100 µmol/L | Increased LDH activity in the culture medium.[4] |
Key Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using the MTT Assay
This protocol provides a method to determine the dose-dependent cytotoxic effects of this compound on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Calpain Activity Assay
This protocol allows for the direct measurement of calpain activity in primary cells treated with this compound.
Materials:
-
Primary cells
-
This compound
-
Calpain activity assay kit (fluorometric or colorimetric)
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Treatment: Treat primary cells with your desired concentrations of this compound and appropriate controls for the specified duration.
-
Cell Lysis: Harvest the cells and lyse them according to the instructions provided with the calpain activity assay kit to release the cytosolic contents.
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the calpain activity.
-
Assay Reaction: In a microplate, mix a standardized amount of protein from each lysate with the calpain substrate and reaction buffer provided in the kit.
-
Incubation: Incubate the plate at the recommended temperature and time to allow for the enzymatic reaction to occur.
-
Signal Detection: Measure the fluorescence or absorbance at the specified wavelength.
-
Data Analysis: Calculate the calpain activity for each sample, normalized to the protein concentration. Compare the activity in this compound-treated cells to the control to determine the extent of inhibition.[5][6][7][8]
Visualizing Key Pathways and Workflows
To aid in understanding the experimental processes and the cellular pathways affected by this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the cytotoxic effects of this compound using an MTT assay.
Caption: Simplified signaling pathway showing this compound inhibiting calpain-mediated AIF translocation and apoptosis.
Caption: A logical flowchart for troubleshooting unexpected cell death when using this compound.
References
- 1. Calpain inhibitor this compound attenuates glutamate induced spiral ganglion neuron apoptosis through apoptosis inducing factor pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calpain Inhibitor this compound Attenuates Glutamate Induced Spiral Ganglion Neuron Apoptosis through Apoptosis Inducing Factor Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against ischemia/reperfusion injury by preventing μ-calpain-induced mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: PD150606 Activity Confirmation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to confirm the activity of the calpain inhibitor PD150606 in a cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective, cell-permeable, non-peptide inhibitor of calpains.[1] Calpains are a family of calcium-dependent proteases that cleave specific substrate proteins, playing key roles in processes like cell migration, cytoskeletal remodeling, and apoptosis.[2] this compound functions through a non-competitive inhibition mechanism.[2][3] It binds to the calpain enzyme, inducing conformational changes that prevent it from effectively recognizing and cleaving its substrates.[2] This action blocks the downstream effects of calpain activity.
Q2: What are the primary methods to confirm this compound is working in my cells?
A2: There are three main approaches to verify the activity of this compound. It is recommended to use at least two distinct methods for robust confirmation.
-
Direct Calpain Activity Assay: This method measures the enzymatic activity of calpain directly from cell lysates using a fluorogenic substrate. A decrease in fluorescence upon this compound treatment indicates successful inhibition.
-
Western Blot for Substrate Cleavage: This indirect method assesses the cleavage of a known intracellular calpain substrate, such as αII-spectrin (also known as fodrin).[4] Active calpain cleaves the ~240 kDa spectrin protein into ~150/145 kDa breakdown products.[4][5] Effective inhibition by this compound will result in a decreased amount of these cleavage products.
-
Phenotypic Assay: This approach measures a cellular process known to be regulated by calpain in your specific cell line, such as cell migration or apoptosis. A change in the phenotype consistent with calpain inhibition (e.g., reduced cell migration) confirms the compound's effect.
Troubleshooting Guide
Q3: I am not observing any effect with this compound. What should I check?
A3: If you do not see the expected inhibitory effect, follow this troubleshooting flowchart to diagnose the potential issue.
Experimental Protocols & Data Presentation
Protocol 1: Western Blot for αII-Spectrin Cleavage
This protocol allows for the indirect measurement of calpain activity by quantifying the reduction in substrate cleavage.
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with vehicle control (e.g., DMSO) and varying concentrations of this compound (a common range is 10-50 µM) for a predetermined time (e.g., 6-24 hours).[6] Include a positive control for calpain activation, such as treatment with a calcium ionophore like Ionomycin (1-5 µM) for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an 8% Tris-glycine gel.[4] Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate with a primary antibody against αII-Spectrin overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Develop with an ECL substrate and image the chemiluminescence.[4]
-
-
Analysis: Perform densitometry analysis on the bands corresponding to full-length spectrin (~240 kDa) and the cleaved fragment (~145 kDa).[4] Calpain inhibition is indicated by a decrease in the ratio of cleaved to full-length spectrin. Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[4]
Table 1: Example Data for Spectrin Cleavage Analysis
| Treatment | This compound (µM) | Full-Length Spectrin (Densitometry Units) | Cleaved Spectrin (145 kDa) (Densitometry Units) | Cleaved/Full-Length Ratio | % Inhibition (vs. Ionomycin) |
| Vehicle | 0 | 15,000 | 500 | 0.03 | - |
| Ionomycin | 0 | 8,000 | 8,000 | 1.00 | 0% |
| Ionomycin + this compound | 10 | 12,000 | 3,000 | 0.25 | 75% |
| Ionomycin + this compound | 50 | 14,500 | 725 | 0.05 | 95% |
Protocol 2: Direct Calpain Activity Assay (Fluorometric)
This protocol directly quantifies calpain enzymatic activity from cell lysates. Commercial kits are widely available and recommended.[7]
Methodology:
-
Cell Treatment: Treat 1-2 x 10⁶ cells with vehicle, this compound, and/or a positive control for calpain activation as described in Protocol 1.
-
Lysate Preparation: Pellet cells by centrifugation. Resuspend the pellet in 100 µL of the kit's provided Extraction Buffer (which is designed to prevent non-specific protease activation).[7] Incubate on ice for 20 minutes. Centrifuge at >10,000 x g for 1 minute and collect the supernatant.
-
Protein Quantification: Determine protein concentration. It may be necessary to dilute the lysate due to components in the extraction buffer.
-
Assay Reaction:
-
In a 96-well black plate, add 50-200 µg of protein lysate per well and adjust the volume to 85 µL with Extraction Buffer.
-
Prepare a negative control (untreated lysate) and a positive control (lysate from ionomycin-treated cells or purified active calpain).
-
Add 10 µL of 10X Reaction Buffer to each well.[7]
-
Add 5 µL of Calpain Substrate (e.g., Ac-LLY-AFC) to each well.[7]
-
-
Measurement: Incubate the plate at 37°C for 1 hour, protected from light. Read the fluorescence using a microplate reader at an excitation/emission wavelength of approximately 400/505 nm.[7]
-
Analysis: Calpain activity is proportional to the fluorescence intensity. Calculate the percentage of inhibition by comparing the fluorescence of this compound-treated samples to the positive control.
Table 2: Example Data for Fluorometric Calpain Activity Assay
| Treatment | This compound (µM) | Relative Fluorescence Units (RFU) | % Calpain Activity (Normalized to Ionomycin) |
| Untreated | 0 | 1,200 | 8% |
| Ionomycin (Positive Control) | 0 | 15,000 | 100% |
| Ionomycin + this compound | 10 | 4,000 | 27% |
| Ionomycin + this compound | 50 | 1,500 | 10% |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
adjusting PD150606 concentration for different cell types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the calpain inhibitor, PD150606. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, cell-permeable, and non-peptide inhibitor of calpains.[1] It specifically targets the calcium-binding domains of both µ-calpain and m-calpain, acting as a non-competitive inhibitor with respect to the substrate.[1] This means it does not bind to the active site of the enzyme but rather to an allosteric site, inducing a conformational change that inhibits calpain activity.[2][3]
Q2: What are the key signaling pathways affected by this compound?
A2: Inhibition of calpain by this compound has been shown to impact several key signaling pathways. In human monocytes, for instance, it can lead to the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK, as well as the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[4] These pathways are crucial for processes like cell migration.
Q3: What are the common applications of this compound in research?
A3: this compound is widely used in research to investigate the role of calpains in various cellular processes and disease models. Its neuroprotective effects have been observed in studies of hypoxic/hypoglycemic injury to neurons.[1] It has also been used to study its impact on apoptosis in neutrophils and its potential in cancer research, for example, by restoring 3D growth in certain melanoma cell lines.[1][5]
Q4: How should I prepare and store a stock solution of this compound?
A4: this compound is soluble in DMSO and ethanol. For a stock solution, it is recommended to dissolve the compound in high-purity, anhydrous DMSO. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q1: I am observing inconsistent or no effect of this compound in my experiments. What could be the issue?
A1: Several factors could contribute to inconsistent results:
-
Inhibitor Degradation: this compound may not be stable in aqueous culture media for extended periods at 37°C. It is crucial to prepare fresh dilutions of the inhibitor from a frozen stock solution immediately before each experiment.
-
Improper Storage: Ensure your stock solutions are stored correctly at -20°C or -80°C and are not subjected to frequent freeze-thaw cycles.
-
Suboptimal Concentration: The effective concentration of this compound is highly cell-type dependent. It is essential to perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific cell line.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an optimal density. Overly confluent or stressed cells may respond differently to the inhibitor.
Q2: I am concerned about potential off-target effects of this compound. How can I mitigate this?
A2: While this compound is a selective calpain inhibitor, off-target effects can never be completely ruled out. To address this:
-
Use the Lowest Effective Concentration: Determine the minimal concentration that produces the desired biological effect through a careful dose-response analysis.
-
Include a Negative Control: Use an inactive analog of this compound if available, or a vehicle control (e.g., DMSO) to distinguish specific effects from non-specific ones.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a calpain-resistant form of a target protein to confirm that the observed phenotype is indeed due to calpain inhibition.
-
Use Multiple Inhibitors: If feasible, use another calpain inhibitor with a different chemical structure to see if it phenocopies the effects of this compound.
Q3: My cell viability is significantly decreased even at low concentrations of this compound. What should I do?
A3: Unintended cytotoxicity can occur. Consider the following:
-
Re-evaluate Optimal Concentration: Your cell line might be particularly sensitive to this compound. Perform a thorough dose-response curve starting from very low concentrations.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically below 0.5%).
-
Assay Duration: The incubation time with the inhibitor can influence cytotoxicity. Consider a time-course experiment to find the optimal treatment duration.
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Different Cell Types
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Monocytes | 50 µM | Maximum phosphorylation of ERK1/2, p38, JNK, and Akt | [4] |
| Human Neutrophils | 25 µM | Reduction of cycloheximide-triggered apoptosis | [1] |
| Melanoma Cell Lines (A2058, A375, HS578T) | 100 µM | Restoration of 3D growth in soft agar culture | [5] |
| Canine Spinal Cord Injury Model | 3 mg/kg (in vivo) | Reduced neuronal death and improved neuroprotection | [6][7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines a general procedure to determine the optimal concentration of this compound for a specific cell line by assessing cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions. For an MTT assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) from the curve. The optimal concentration for your experiments will likely be at or below the IC50, depending on the desired effect.
-
Visualizations
Caption: Mechanism of action of this compound as a calpain inhibitor.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calpain inhibition induces activation of the distinct signalling pathways and cell migration in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Selective Calpain Inhibition Improves Functional and Histopathological Outcomes in a Canine Spinal Cord Injury Model [mdpi.com]
- 7. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
Technical Support Center: PD150606 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the calpain inhibitor, PD150606.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, cell-permeable, non-peptide inhibitor of calpains. It functions as a non-competitive inhibitor by targeting the calcium-binding sites of calpain, rather than the active site. While initially thought to bind to the penta-EF-hand domains, more recent evidence suggests it acts on the protease core domain.[1] This specificity for the calcium-binding domain contributes to its high selectivity for calpains over other proteases.
Q2: What are the key differences between µ-calpain and m-calpain, and does this compound inhibit both?
μ-calpain (calpain-1) and m-calpain (calpain-2) are two major isoforms of calpain. The primary difference between them is their requirement for calcium for activation; μ-calpain requires micromolar concentrations of Ca²⁺, while m-calpain requires millimolar concentrations. This compound is effective at inhibiting both isoforms, with reported Ki values of 0.21 μM for μ-calpain and 0.37 μM for m-calpain.[2]
Q3: How should I prepare and store this compound stock solutions?
For long-term storage, solid this compound should be stored at -20°C, protected from light. Stock solutions are typically prepared in DMSO. For long-term storage of stock solutions, it is recommended to store them in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] Avoid repeated freeze-thaw cycles.
Q4: What is the solubility of this compound in common solvents?
This compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM. When preparing working solutions in aqueous media, it is crucial to ensure the final DMSO concentration is not detrimental to the cells (typically ≤ 0.1%).
Troubleshooting Guides
Issue 1: High Variability in Calpain Activity Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | Ensure accurate and consistent dilution of the this compound stock solution for each experiment. Prepare fresh dilutions for each experiment to avoid degradation. |
| Variability in Cell Health/Density | Standardize cell seeding density and ensure cells are in a logarithmic growth phase. Perform a cell viability assay (e.g., trypan blue exclusion) before starting the experiment. |
| Fluctuations in Assay Temperature | Calpain activity is temperature-sensitive. Ensure all reagents and plates are equilibrated to the assay temperature before starting. Use a temperature-controlled plate reader if possible. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. Precisely time all incubation steps. |
| Precipitation of this compound in Media | Although not widely reported, hydrophobic compounds can precipitate in aqueous media. Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is suspected, consider preparing an intermediate dilution in a small volume of media before adding to the final culture volume.[3] |
Issue 2: Unexpected or Inconsistent Results in Apoptosis Assays
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects of this compound | While this compound is selective for calpains, the possibility of off-target effects cannot be entirely ruled out.[4][5] Include appropriate controls, such as a different calpain inhibitor or siRNA-mediated calpain knockdown, to confirm that the observed effects are due to calpain inhibition. |
| Cell Line-Dependent Responses | The role of calpain in apoptosis can vary between cell types. The IC50 value of this compound may also differ.[6][7] It is advisable to perform dose-response experiments to determine the optimal concentration for your specific cell line. |
| Timing of Apoptosis Detection | Calpain-mediated apoptosis is a dynamic process. The cleavage of specific substrates and the activation of caspases occur at different time points.[8] Perform a time-course experiment to identify the optimal endpoint for detecting the desired apoptotic markers. |
| Incorrect Antibody for Western Blot | When assessing apoptosis via Western blot, ensure the primary antibodies are specific for the cleaved (active) forms of proteins like caspase-3 and PARP. |
Issue 3: Assay Interference
| Possible Cause | Troubleshooting Steps |
| Colorimetric or Fluorometric Interference | Although there are no specific reports of this compound interfering with assay readouts, it is good practice to include a "no-cell" control with this compound to check for any background signal.[9] |
| Interaction with Assay Components | Run a control with this compound and the assay substrate in the absence of the enzyme (or cell lysate) to ensure the inhibitor does not directly affect the substrate or the detection reagents. |
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Target | Kᵢ (μM) |
| µ-calpain (calpain-1) | 0.21 |
| m-calpain (calpain-2) | 0.37 |
Data sourced from MedchemExpress and R&D Systems.[2]
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 50 mM |
Data sourced from R&D Systems.
Experimental Protocols
Protocol 1: In Vitro Calpain Activity Assay
This protocol is adapted from a fluorometric assay to measure calpain activity in cell lysates.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 M NaCl, 1 mM DTT, 10 mM CaCl₂)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Treat cells with the desired conditions.
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
Assay Preparation:
-
Dilute the cell lysates to a standardized protein concentration in the assay buffer.
-
In a 96-well black microplate, add the diluted cell lysate.
-
For inhibitor wells, add this compound to the desired final concentration. For control wells, add an equal volume of the vehicle (e.g., DMSO).
-
Incubate at room temperature for 15-30 minutes.
-
-
Calpain Activity Measurement:
-
Initiate the reaction by adding the fluorogenic calpain substrate to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates).
-
Take kinetic readings every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Normalize the activity in the this compound-treated wells to the vehicle control wells to determine the percent inhibition.
-
Protocol 2: Western Blot Analysis of Calpain-Mediated Apoptosis
This protocol outlines the steps to assess the effect of this compound on the expression of key apoptosis-related proteins.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with this compound at the desired concentration for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent.
-
Incubate for the desired time period.
-
-
Protein Extraction:
-
Collect both adherent and floating cells.
-
Wash with ice-cold PBS and lyse the cells.
-
Quantify the protein concentration.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the expression of apoptotic markers in the this compound-treated samples to the controls.
-
Visualizations
Caption: Calpain-Mediated Apoptotic Signaling Pathway.
Caption: Western Blot Workflow for Apoptosis Analysis.
References
- 1. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PD150606-Mediated Calpain Inhibition with a Fluorescent Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Calpains, a family of calcium-dependent cysteine proteases, are integral to numerous cellular functions, including signal transduction, cytoskeletal remodeling, and apoptosis.[1][2][3] Their dysregulation is implicated in a range of pathologies such as neurodegenerative diseases, ischemic injury, and cataract formation, making them a significant target for therapeutic intervention.[1][2][3][4] This guide provides a comprehensive comparison for validating the efficacy of PD150606, a selective calpain inhibitor, using a fluorescent substrate-based assay. We present its performance characteristics alongside other common calpain inhibitors, supported by experimental protocols and data.
Understanding this compound and Calpain Inhibition
This compound is a cell-permeable, non-peptide inhibitor known for its high specificity for calpains compared to other proteases.[5] It functions as a non-competitive inhibitor with respect to the substrate, targeting the calcium-binding sites of the enzyme.[5][6] While initially thought to bind to the penta-EF-hand calcium-binding domains, more recent studies suggest it may act at a site on the protease core domain.[7][8] This distinct mechanism contributes to its selectivity.
Comparative Analysis of Calpain Inhibitors
The selection of an appropriate inhibitor is critical for accurately dissecting calpain-specific pathways. While potent, many inhibitors exhibit off-target effects. This compound's selectivity is a key advantage in targeted studies. The following table compares the inhibitory profiles of this compound with other widely used calpain inhibitors.
| Inhibitor | Type | Calpain-1 (μ-calpain) | Calpain-2 (m-calpain) | Selectivity Profile & Other Notable Targets |
| This compound | Non-peptide, Non-competitive, Reversible | Kᵢ: 0.21 µM (210 nM)[5][9] | Kᵢ: 0.37 µM (370 nM)[5][9] | High specificity for calpains over other proteases like papain, trypsin, and cathepsins.[5][10] |
| Calpeptin | Peptide aldehyde, Reversible | ID₅₀: 40 nM[11] | ID₅₀: 34 nM[11] | Potent calpain inhibitor but also strongly inhibits Cathepsin L (Kᵢ: ~0.13 nM) and Cathepsin K.[11] |
| E-64 | Epoxysuccinyl peptide, Irreversible | - | - | Broad-spectrum cysteine protease inhibitor. Forms a covalent bond with the active site cysteine.[6] |
| ALLN (Calpain Inhibitor I) | Peptide aldehyde, Reversible | Kᵢ: 190 nM[9] | Kᵢ: 220 nM[9] | Also inhibits the proteasome (Kᵢ: 6 µM) and Cathepsin L (Kᵢ: 0.5 nM).[9] |
| MDL-28170 (Calpain Inhibitor III) | Peptide aldehyde, Reversible | Kᵢ: ~10 nM (general calpain)[9] | - | Also inhibits Cathepsin B (Kᵢ: 25 nM).[9] |
Note: Kᵢ (inhibition constant) and ID₅₀ (half-maximal inhibitory dose) values are dependent on experimental conditions. Data is compiled for comparative purposes.
Calpain Signaling in Neurodegeneration
Dysregulated calpain activity is a key factor in the pathogenesis of several neurodegenerative diseases.[1][2] Elevated intracellular calcium leads to persistent calpain activation, resulting in the aberrant cleavage of crucial neuronal proteins.[12] For instance, in Parkinson's disease, calpain can cleave α-synuclein, generating fragments that promote the formation of toxic aggregates.[13] The diagram below illustrates a simplified calpain activation cascade.
Experimental Protocols
Fluorometric Calpain Activity Assay for Inhibitor Validation
This protocol describes a common method to quantify calpain activity and validate inhibition by this compound in cell lysates using a fluorogenic substrate. The assay relies on the cleavage of a synthetic substrate, such as Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin), by calpain, which releases the fluorescent AMC group.
Materials:
-
Cell Lysates containing active calpain
-
Calpain Inhibitor: this compound
-
Fluorogenic Calpain Substrate: Suc-LLVY-AMC
-
Assay Buffer: Typically contains HEPES or Tris-HCl, and a reducing agent like DTT or TCEP.
-
Activation Buffer: Assay buffer supplemented with CaCl₂.
-
Inhibition Buffer: Assay buffer supplemented with a calcium chelator like BAPTA or EGTA to measure background fluorescence.[14]
-
96-well black microplate
-
Microplate fluorometer (Excitation: ~360-380 nm, Emission: ~440-460 nm)[14]
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to determine the IC₅₀ value. Prepare working solutions of the substrate and buffers.
-
Sample Preparation: Thaw cell lysates on ice. Determine protein concentration. Dilute lysates to a consistent concentration with Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Activity Wells: Cell lysate + Activation Buffer.
-
Inhibitor Wells: Cell lysate + this compound (at various concentrations) + Activation Buffer.
-
Background Wells: Cell lysate + Inhibition Buffer.
-
Blank Wells: Assay Buffer only.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a pre-warmed fluorometer. Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading.
-
Data Analysis:
-
Subtract the fluorescence of the Blank wells from all other readings.
-
Calculate the specific calpain activity by subtracting the average fluorescence of the Background wells from the Total Activity wells.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Experimental Workflow
The following diagram outlines the logical workflow for validating a calpain inhibitor.
Conclusion
Validating the activity of calpain inhibitors is crucial for their application in research and drug development. This compound stands out due to its high selectivity for calpains, offering a more targeted approach compared to broad-spectrum inhibitors like calpeptin or E-64, which can produce confounding off-target effects.[11][15] The use of a fluorometric assay with a substrate like Suc-LLVY-AMC provides a robust and quantifiable method for determining the inhibitory potency (IC₅₀) of this compound. By following the detailed protocol and understanding the comparative inhibitor profiles presented, researchers can confidently validate their tools and generate reliable data for investigating the specific roles of calpain in health and disease.
References
- 1. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
- 3. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders | Semantic Scholar [semanticscholar.org]
- 5. PD 150606 | Calpains | Tocris Bioscience [tocris.com]
- 6. scbt.com [scbt.com]
- 7. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Inhibitors of calpain activation (this compound and E-64) and renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PD150606 and Other Non-Peptide Calpain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the non-peptide calpain inhibitor PD150606 with other widely used non-peptide calpain inhibitors: Calpeptin, ALLN (Calpain Inhibitor I), and MDL-28170 (Calpain Inhibitor III). This document is intended to assist researchers in making informed decisions when selecting a calpain inhibitor for their specific experimental needs by presenting objective comparisons of their performance, supported by experimental data and detailed protocols.
At a Glance: Key Distinctions Among Non-Peptide Calpain Inhibitors
The primary differentiators among these inhibitors lie in their mechanism of action, potency, and selectivity. While all are effective at inhibiting calpain activity, their varying specificities for calpain isoforms and other proteases can significantly impact experimental outcomes.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of these compounds is best understood through their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀/ID₅₀). A lower value indicates greater potency.
| Inhibitor | Target | Kᵢ (nM) | IC₅₀/ID₅₀ (nM) | Other Notable Targets (Kᵢ/IC₅₀ in nM) |
| This compound | µ-calpain (Calpain-1) | 210[1] | - | Highly selective for calpains |
| m-calpain (Calpain-2) | 370[1] | - | ||
| Calpeptin | Calpain I | - | 40 (human platelets), 52 (porcine erythrocytes)[2] | Cathepsin L (potent inhibitor)[3], Papain (ID₅₀: 138)[2] |
| Calpain II | - | 34 (porcine kidney)[2] | ||
| ALLN | Calpain I | 190[4] | - | Cathepsin B (Kᵢ: 150), Cathepsin L (Kᵢ: 0.5), Proteasome (Kᵢ: 6000)[3][4] |
| Calpain II | 220[4] | - | ||
| MDL-28170 | Calpain (general) | 10[5][6][7] | 11[5] | Cathepsin B (Kᵢ: 25)[5][6][7] |
Delving into the Mechanisms and Signaling Pathways
The choice of a calpain inhibitor should be guided by the specific signaling pathway under investigation. Each inhibitor, due to its unique profile, can have distinct effects on cellular processes.
This compound: A Selective, Non-Competitive Inhibitor Targeting the AIF Pathway
This compound is a selective, cell-permeable, non-peptide calpain inhibitor that functions non-competitively with respect to the substrate.[8] It is understood to interact with the calcium-binding domains of calpain.[1] One of its key roles in apoptosis is the inhibition of the Apoptosis Inducing Factor (AIF) pathway. In response to cellular stress, calpain can cleave AIF in the mitochondria, leading to its translocation to the nucleus and subsequent DNA fragmentation in a caspase-independent manner.[9] this compound can prevent this by inhibiting calpain-mediated cleavage of AIF.[9]
References
- 1. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | Calpain Inhibitor Calpeptin Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein [frontiersin.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Calpain Inhibitor this compound Attenuates Glutamate Induced Spiral Ganglion Neuron Apoptosis through Apoptosis Inducing Factor Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Calpain Inhibition: A Comparative Guide to PD150606 in Western Blot Analysis
For researchers, scientists, and drug development professionals investigating the intricate roles of calpains in cellular signaling and disease, the selective inhibition of these proteases is paramount. This guide provides a comprehensive comparison of the calpain inhibitor PD150606 with other alternatives, focusing on its efficacy in preventing the cleavage of calpain substrates as determined by Western blot analysis. Detailed experimental protocols and visual representations of the underlying pathways and workflows are included to support your research endeavors.
Calpains, a family of calcium-dependent cysteine proteases, are integral to a myriad of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis. Their dysregulation has been implicated in various pathological conditions, making them a key target for therapeutic intervention. This compound is a cell-permeable, non-peptide inhibitor that selectively targets the calcium-binding domains of both µ-calpain and m-calpain, acting as a non-competitive inhibitor.[1][2][3] This guide delves into the experimental data supporting the use of this compound to study calpain activity, offering a comparative perspective against other commonly used inhibitors.
Comparative Analysis of Calpain Inhibitors
The efficacy of this compound in preventing the proteolytic cleavage of calpain substrates is typically assessed by observing the reduction in characteristic breakdown products on a Western blot. A primary substrate used for this purpose is α-spectrin, a cytoskeletal protein that is cleaved by calpain to generate specific fragments of approximately 150 kDa and 145 kDa. The appearance of these fragments serves as a reliable indicator of calpain activation.
The following table summarizes the inhibitory effects of this compound in comparison to other calpain inhibitors on α-spectrin cleavage, as determined by the densitometric analysis of Western blots from various studies.
| Inhibitor | Target Cell Line/System | Inducer of Calpain Activity | Inhibitor Concentration | Substrate | Key Findings |
| This compound | Molt-4 cells | Calcium Ionophore A23187 | 10 µM | α-spectrin | Virtually eliminated the formation of the 145 kDa fragment and partially blocked the 150 kDa fragment.[4] |
| Calpeptin | Rat Cortical Neurons | Maitotoxin | Not specified | α-spectrin | Entirely inhibited maitotoxin-induced spectrin cleavage.[5] |
| MDL28170 | Rat Hippocampal Slices | Lentivirus Lytic Peptide 1 (LLP-1) | Not specified | Spectrin | Blocked calpain-1-mediated spectrin cleavage in vitro.[6] |
| SNJ-1945 | Rat Cerebrocortical Neurons | NMDA | 30 µM | βII-spectrin | Inhibited the formation of calpain-specific βII-spectrin breakdown products (110 kDa and 85 kDa).[7] |
Calpain Signaling and Inhibition Pathway
The activation of calpain is a critical event in many signaling cascades. An increase in intracellular calcium levels, often triggered by cellular stress or receptor activation, leads to a conformational change in the calpain molecule, rendering it proteolytically active. Activated calpain then proceeds to cleave a variety of substrate proteins, leading to downstream cellular effects. This compound exerts its inhibitory effect by binding to the calcium-binding domains of calpain, preventing the calcium-induced activation of the enzyme.
Figure 1: Simplified signaling pathway of calpain activation and inhibition by this compound.
Experimental Protocols
Western Blot Analysis of α-Spectrin Cleavage in Neuronal Cells
This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on calpain-mediated α-spectrin cleavage in a neuronal cell culture model.
1. Cell Culture and Treatment:
-
Culture primary rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or an alternative inhibitor (e.g., MDL28170 at 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Induce calpain activation by treating the cells with a calcium ionophore (e.g., 5 µM A23187) or an excitotoxic agent (e.g., 300 µM NMDA) for a predetermined time (e.g., 30 minutes to 4 hours). Include an untreated control group.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against α-spectrin (detects both full-length and cleaved fragments) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities of the full-length α-spectrin (240 kDa) and the calpain-specific cleavage products (150 kDa and 145 kDa) using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the cleaved fragments to the full-length protein to determine the extent of calpain activity.
-
Compare the ratios across the different treatment groups to assess the inhibitory effect of this compound and other compounds.
Experimental Workflow
The following diagram illustrates the key steps in the Western blot analysis of calpain substrate cleavage.
Figure 2: Experimental workflow for Western blot analysis of calpain substrate cleavage.
Beyond Spectrin: Other Calpain Substrates
While α-spectrin is a well-established substrate for monitoring calpain activity, other proteins are also cleaved by calpains and can be analyzed by Western blot to assess the efficacy of inhibitors like this compound. These include:
-
βII-Spectrin: Cleavage of βII-spectrin by calpain generates characteristic breakdown products of 110 kDa and 85 kDa.[7]
-
Bid: The pro-apoptotic protein Bid can be cleaved by calpain, and this cleavage can be blocked by calpain inhibitors.
-
Tau: The microtubule-associated protein Tau is another known calpain substrate, and its cleavage can be inhibited by calpain inhibitors.
The selection of the substrate for analysis will depend on the specific cellular context and the signaling pathways being investigated.
This guide provides a foundational understanding of how to utilize this compound in Western blot analyses to study calpain-mediated substrate cleavage. By offering a comparative perspective and detailed methodologies, it aims to facilitate robust and reproducible research in the field of calpain biology and drug discovery.
References
- 1. PD 150606 [sigmaaldrich.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PD 150606 | Calpains | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Sequential Degradation of αII and βII Spectrin by Calpain in Glutamate or Maitotoxin-Stimulated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of βII-Spectrin Protein by Calpain-2 and Caspase-3 under Neurotoxic and Traumatic Brain Injury Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for PD150606 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for studies involving PD150606, a selective, cell-permeable, non-peptide inhibitor of µ-calpain and m-calpain. Proper controls are critical for the accurate interpretation of experimental results and for distinguishing the specific effects of calpain inhibition from off-target or vehicle-related effects. This document outlines key negative and positive controls, provides comparative data with other calpain inhibitors, and details experimental protocols for assessing the impact of this compound on relevant signaling pathways.
Understanding this compound and the Importance of Controls
This compound is a widely used tool to investigate the physiological and pathological roles of calpains, a family of calcium-dependent cysteine proteases. Calpains are implicated in a multitude of cellular processes, including cell motility, proliferation, apoptosis, and signal transduction. Dysregulation of calpain activity is associated with various diseases, making it a key therapeutic target.
To ensure the validity of research findings, it is imperative to employ a panel of control experiments. These controls help to:
-
Confirm the specificity of this compound: Distinguish between effects caused by calpain inhibition and potential off-target effects.
-
Rule out vehicle effects: Ensure that the solvent used to dissolve this compound does not influence the experimental outcome.
-
Provide a baseline for comparison: Establish a reference point to accurately quantify the effects of this compound.
-
Validate assay performance: Confirm that the experimental assays are working correctly.
Key Control Experiments for this compound Studies
A well-designed study utilizing this compound should incorporate a combination of the following control experiments:
Vehicle Control
The most fundamental control is the use of a vehicle-only treatment group. This compound is typically dissolved in dimethyl sulfoxide (DMSO). Therefore, a control group treated with the same concentration of DMSO used to deliver this compound is essential to account for any effects of the solvent itself.
Inactive Analog Control: PD145305
A crucial negative control is the use of an inactive analog of this compound, such as PD145305 . This compound is structurally similar to this compound but lacks the ability to inhibit calpain.[1][2][3] Comparing the effects of this compound to those of PD145305 at the same concentration can effectively demonstrate that the observed results are due to calpain inhibition and not a non-specific chemical effect. Studies have shown that while this compound effectively inhibits calpain-mediated proteolysis of substrates like α-spectrin, PD145305 is inactive at concentrations up to 500 µM.[1]
Alternative Calpain Inhibitors (Positive Controls)
To corroborate that the observed cellular or physiological changes are indeed a consequence of calpain inhibition, it is beneficial to use other well-characterized calpain inhibitors with different mechanisms of action. This serves as a positive control for the biological effect of calpain inhibition. Commonly used alternative calpain inhibitors include:
-
ALLN (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal): A peptide aldehyde that is a potent, reversible inhibitor of calpain and other cysteine proteases.
-
E-64: An irreversible, epoxide-based inhibitor of a broad range of cysteine proteases, including calpains.
-
Calpeptin: A cell-permeable peptide aldehyde that is a potent and reversible inhibitor of calpain I and II.
Comparative Data of Calpain Inhibitors
The following table summarizes the key characteristics of this compound and other commonly used calpain inhibitors.
| Inhibitor | Type | Mechanism of Action | Target Calpains | Ki Values | Cell Permeability |
| This compound | Non-peptide, α-mercaptoacrylate | Non-competitive/Allosteric | µ-calpain, m-calpain | µ-calpain: 0.21 µM, m-calpain: 0.37 µM | Yes |
| PD145305 | Non-peptide | Inactive Analog | None | Inactive up to 500 µM | Yes |
| ALLN | Peptide aldehyde | Reversible, covalent | Calpains, other cysteine proteases | Varies by protease | Yes |
| E-64 | Epoxide | Irreversible, covalent | Broad-spectrum cysteine protease inhibitor | Varies by protease | Limited |
| Calpeptin | Peptide aldehyde | Reversible, covalent | Calpain I, Calpain II | Varies by isoform | Yes |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound and its controls on cellular signaling pathways.
Assessment of Calpain Activity via Spectrin Cleavage
Objective: To determine the inhibitory effect of this compound on calpain activity within cells by measuring the cleavage of a known calpain substrate, α-spectrin.
Methodology: Western Blotting
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound, PD145305 (negative control), an alternative calpain inhibitor (positive control), and vehicle (e.g., DMSO) for the appropriate duration. To induce calpain activity, cells can be treated with a calcium ionophore like A23187 or ionomycin.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the calpain-cleaved fragment of α-spectrin (e.g., the 145 kDa breakdown product) overnight at 4°C.[4] Also, probe for total α-spectrin and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the cleaved spectrin fragment to the loading control.
Analysis of Apoptosis via TUNEL Assay
Objective: To assess whether the inhibition of calpain by this compound affects apoptosis.
Methodology: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) Assay
-
Cell Treatment: Treat cells grown on coverslips with this compound, PD145305, a known apoptosis inducer (positive control, e.g., staurosporine), and vehicle for the desired time.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.
-
The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
-
Counterstaining and Imaging:
-
Counterstain the cell nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
-
Data Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-positive) in multiple fields of view.
Evaluation of MAPK and PI3K/Akt Signaling Pathways
Objective: To investigate the impact of calpain inhibition by this compound on the activation of key signaling pathways like MAPK (ERK) and PI3K/Akt.
Methodology: Western Blotting for Phosphorylated Proteins
-
Cell Treatment and Lysis: Treat cells as described in the spectrin cleavage protocol. After treatment, lyse the cells in a buffer containing phosphatase inhibitors in addition to protease inhibitors.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as previously described.
-
Probe separate membranes with primary antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., phospho-ERK1/2, phospho-Akt).
-
After detecting the phosphorylated proteins, the membranes can be stripped and re-probed with antibodies for the total forms of these proteins (total ERK1/2, total Akt) to confirm equal protein loading and to assess changes in protein expression.
-
-
Data Analysis: Quantify the band intensities. For each sample, calculate the ratio of the phosphorylated protein to the total protein.
Visualization of Signaling Pathways and Experimental Workflow
To aid in the conceptualization of these experiments, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Calpain signaling pathways influenced by this compound.
Caption: Experimental workflow for this compound studies with controls.
By implementing these control experiments and following rigorous protocols, researchers can confidently attribute their findings to the specific inhibition of calpain by this compound, thereby advancing our understanding of the roles of these critical proteases in health and disease.
References
A Comparative Guide to the In Vitro Specificity of PD150606
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro assessment of PD150606, a selective calpain inhibitor. We offer a comparative analysis of its performance against alternative compounds, supported by quantitative data and detailed experimental protocols. This document aims to facilitate informed decisions in the selection of chemical probes for studying the roles of calpains in cellular processes.
At a Glance: this compound and Alternatives
This compound is a cell-permeable, non-peptide inhibitor of calpains, a family of calcium-dependent cysteine proteases. While it is widely used for its selectivity for calpains over other proteases, a nuanced understanding of its activity in comparison to other available inhibitors is crucial for rigorous experimental design. This guide compares this compound with other notable calpain inhibitors: PD151746, a close analog with differential selectivity; ALLN, a broad-spectrum cysteine protease inhibitor; and Calpain-2-IN-1, a highly selective calpain-2 inhibitor.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory constants (Ki) of this compound and its alternatives against calpain 1 (μ-calpain) and calpain 2 (m-calpain), as well as other relevant proteases. Lower Ki values indicate higher potency.
| Inhibitor | Target | Ki (µM) | Selectivity (Calpain 1 vs. Calpain 2) | Notes |
| This compound | Calpain 1 (μ-calpain) | 0.21 [1][2][3] | ~1.8-fold for Calpain 1 | Non-competitive inhibitor.[4] |
| Calpain 2 (m-calpain) | 0.37 [1][2][3] | |||
| PD151746 | Calpain 1 (μ-calpain) | 0.26 - 0.3[5][6][7][8][9] | ~17-20-fold for Calpain 1 | Selective for calpain 1. |
| Calpain 2 (m-calpain) | 5.0 - 5.33[5][6][7][8][9] | |||
| Cathepsin B | >200[6] | Low activity against other proteases. | ||
| Papain | >500[6] | |||
| Trypsin | >500[6] | |||
| Thermolysin | >500[6] | |||
| ALLN | Calpain 1 (μ-calpain) | 0.19[10][11] | ~1.2-fold for Calpain 1 | Broad-spectrum cysteine protease inhibitor. |
| Calpain 2 (m-calpain) | 0.22[10][11] | |||
| Cathepsin B | 0.15[10][11] | |||
| Cathepsin L | 0.0005[10][11] | |||
| Proteasome | 6.0[10][11] | |||
| Calpain-2-IN-1 | Calpain 1 (μ-calpain) | 0.181[12] | ~23-fold for Calpain 2 | Highly selective for calpain 2. |
| Calpain 2 (m-calpain) | 0.0078[12] |
Visualizing Calpain Inhibition and Specificity
Calpain Signaling Pathway and Inhibition by this compound
Caption: Calpain signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Inhibitor Specificity
Caption: Workflow for in vitro assessment of protease inhibitor specificity.
Comparative Specificity of Calpain Inhibitors
Caption: Specificity profiles of this compound and alternative calpain inhibitors.
Experimental Protocols
Fluorogenic Calpain Activity Assay
This protocol details the in vitro determination of inhibitor potency (IC50/Ki) against purified calpain enzymes.
Materials:
-
Purified recombinant human calpain 1 and calpain 2
-
This compound and other test inhibitors
-
Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM DTT
-
Fluorogenic calpain substrate: Suc-Leu-Leu-Val-Tyr-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin)
-
Calcium Chloride (CaCl₂) solution
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute purified calpain 1 and calpain 2 in Assay Buffer to a working concentration.
-
Assay Setup: In a 96-well plate, add 50 µL of the diluted inhibitor solutions or vehicle control (DMSO in Assay Buffer).
-
Enzyme Addition: Add 25 µL of the diluted calpain enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Prepare a substrate mix by diluting the fluorogenic substrate and CaCl₂ in Assay Buffer. Add 25 µL of the substrate mix to each well to initiate the reaction. The final concentration of CaCl₂ should be in the micromolar range for calpain 1 and millimolar range for calpain 2.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors, or by performing the assay at varying substrate concentrations for non-competitive inhibitors.
-
Western Blot for Calpain Substrate Cleavage
This cellular assay assesses the ability of an inhibitor to block the cleavage of an endogenous calpain substrate, such as α-spectrin.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound and other test inhibitors
-
Calcium ionophore (e.g., ionomycin)
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary antibody against α-spectrin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Calpain Activation: Induce calpain activation by treating the cells with a calcium ionophore (e.g., 1-5 µM ionomycin) for a specified duration (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-α-spectrin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities for full-length α-spectrin (~240 kDa) and its calpain-specific breakdown products (~150/145 kDa).
-
A decrease in the intensity of the breakdown products in the presence of the inhibitor indicates its cellular efficacy.
-
Conclusion
This compound is a potent inhibitor of both calpain 1 and calpain 2 with limited selectivity between these two isoforms. Its high specificity against other classes of proteases makes it a valuable tool for studying the general roles of calpains. For researchers aiming to dissect the specific functions of individual calpain isoforms, more selective inhibitors such as PD151746 (for calpain 1) or Calpain-2-IN-1 (for calpain 2) are recommended. Conversely, for studies requiring broad inhibition of cysteine proteases, a compound like ALLN may be more appropriate. The choice of inhibitor should be guided by the specific experimental question and a thorough understanding of the compound's selectivity profile as outlined in this guide.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calpain-Cleavage of α-Synuclein: Connecting Proteolytic Processing to Disease-Linked Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Understanding the substrate specificity of conventional calpains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caspase and calpain substrates: roles in synaptic plasticity and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
PD150606: A Comparative Guide to its Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of PD150606, a potent, cell-permeable, non-peptide inhibitor of calpains. By objectively comparing its inhibitory activity against a panel of other proteases and detailing the experimental methodologies used for these assessments, this document serves as a critical resource for researchers employing this compound in their studies.
Executive Summary
This compound is widely recognized as a selective inhibitor of calpains, a family of calcium-dependent cysteine proteases. Experimental data confirms its high potency against both µ-calpain and m-calpain, with Ki values in the sub-micromolar range. Crucially, extensive cross-reactivity profiling demonstrates that this compound exhibits a high degree of selectivity for calpains, with significantly lower or no inhibitory activity against other major classes of proteases, including other cysteine proteases like papain and cathepsins, as well as serine, aspartic, and metalloproteases. This high specificity underscores its value as a precise tool for investigating the physiological and pathological roles of calpains.
Data Presentation: Inhibitor Specificity of this compound
The following table summarizes the inhibitory activity of this compound against a range of proteases. The data is compiled from the foundational study by Wang et al. (1996) that first characterized this inhibitor.
| Protease Target | Protease Class | Inhibitor | Ki (µM) |
| µ-Calpain | Cysteine Protease | This compound | 0.21 ± 0.03 |
| m-Calpain | Cysteine Protease | This compound | 0.37 ± 0.04 |
| Papain | Cysteine Protease | This compound | > 500 |
| Cathepsin B | Cysteine Protease | This compound | > 500 |
| Cathepsin L | Cysteine Protease | This compound | > 500 |
| Trypsin | Serine Protease | This compound | > 500 |
| α-Chymotrypsin | Serine Protease | This compound | > 500 |
| Thermolysin | Metalloprotease | This compound | > 500 |
| Pepsin | Aspartic Protease | This compound | > 500 |
Data sourced from Wang et al. (1996), PNAS.[1]
Experimental Protocols
The determination of the inhibitory constants (Ki) and the assessment of cross-reactivity of this compound were conducted using well-established enzymatic assays. The following sections detail the methodologies for these key experiments.
In Vitro Calpain Inhibition Assay (Fluorogenic Substrate Method)
This assay measures the ability of this compound to inhibit the proteolytic activity of purified calpain using a fluorogenic substrate.
1. Reagents and Buffers:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 1 mM dithiothreitol (DTT).
-
Enzyme: Purified human µ-calpain or m-calpain.
-
Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) or Ac-LLY-AFC.
-
Inhibitor: this compound dissolved in DMSO.
-
Control: DMSO (vehicle control).
-
Plate: Black 96-well microplate for fluorescence reading.
2. Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add purified calpain enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC; Ex/Em = 400/505 nm for AFC).[2][3]
-
Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the IC50 value by plotting the initial velocity against the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.
Cross-Reactivity Protease Panel Assay
To assess the selectivity of this compound, its inhibitory activity is tested against a panel of different proteases using similar principles to the calpain inhibition assay, with modifications to the substrates and buffer conditions to suit each specific protease.
1. Proteases Tested: Papain, Cathepsin B, Cathepsin L, Trypsin, α-Chymotrypsin, Thermolysin, and Pepsin.
2. General Protocol:
-
For each protease, use an appropriate assay buffer and a specific fluorogenic or chromogenic substrate.
-
Follow the same general procedure as the calpain inhibition assay: pre-incubate the protease with a high concentration of this compound (e.g., up to 500 µM) and then initiate the reaction with the substrate.
-
Monitor the enzymatic activity and compare it to a control reaction without the inhibitor.
-
A lack of significant reduction in enzyme activity at high inhibitor concentrations indicates no inhibition.
Mandatory Visualizations
Experimental Workflow for Protease Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of this compound against a panel of proteases.
Signaling Pathway: Calpain's Role in Apoptosis
Calpains are implicated in the complex signaling cascades of apoptosis (programmed cell death). Their activation, often triggered by elevated intracellular calcium levels, can lead to the cleavage of various cellular substrates, contributing to the apoptotic process. This can occur through both caspase-dependent and caspase-independent pathways.
Caption: Calpain-mediated apoptotic signaling pathways, highlighting the inhibitory action of this compound.
References
Validating the Neuroprotective Effects of PD150606: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent PD150606 with other calpain inhibitors. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance, supported by experimental data and detailed methodologies. The information is presented to facilitate informed decisions in the pursuit of novel neuroprotective strategies.
Introduction to this compound
This compound is a cell-permeable, non-peptide, α-mercaptoacrylic acid derivative that acts as a potent and selective inhibitor of calpains.[1] Calpains are a family of calcium-dependent cysteine proteases, and their overactivation is implicated in the pathophysiology of various neurodegenerative conditions, including stroke, traumatic brain injury, and Alzheimer's disease.[2] Unlike many peptide-based inhibitors that target the active site, this compound exhibits an uncompetitive mechanism of inhibition with respect to the substrate, interacting with the calcium-binding domains of calpain.[1] This unique mechanism contributes to its high specificity for calpains over other proteases.[1]
Comparative Analysis of Calpain Inhibitors
The neuroprotective efficacy of this compound is best understood in the context of other available calpain inhibitors. This section provides a comparative analysis of their inhibitory constants and observed neuroprotective effects in various experimental models.
Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) of this compound and other commonly used calpain inhibitors against the two major calpain isoforms, µ-calpain (calpain-1) and m-calpain (calpain-2).
| Inhibitor | µ-Calpain (Ki, µM) | m-Calpain (Ki, µM) | Notes |
| This compound | 0.21 | 0.37 | Non-competitive inhibitor targeting the calcium-binding domain. |
| MDL-28170 | - | - | A potent, cell-permeable calpain inhibitor. Effective neuroprotection observed in vivo at doses of 20-40 mg/kg. |
| E-64 | - | - | An irreversible, broad-spectrum cysteine protease inhibitor. IC50 for calpain is approximately 0.57 µM. |
| Calpeptin | - | - | A cell-permeable peptide aldehyde inhibitor of calpain. |
| PD151746 | 0.26 | 5.33 | A derivative of this compound with ~20-fold selectivity for µ-calpain over m-calpain. |
Neuroprotective Efficacy in Preclinical Models
| Model | This compound | MDL-28170 | E-64 |
| Hypoxic/Hypoglycemic Injury | Attenuates injury to cerebrocortical neurons.[1] | Reduces neuronal damage. | Shows protective effects in vitro. |
| Excitotoxicity | Protects Purkinje cells from excitotoxic injury.[1] | Prevents glutamate receptor-mediated neurotoxicity. | - |
| Ischemia/Reperfusion Injury | Reduces infarct size and apoptosis.[3] | Reduces infarct volume with a therapeutic window of up to 6 hours. | Attenuates renal dysfunction and injury in a rat model.[3] |
| Spinal Cord Injury | In combination with MPSS, reduces inflammation and neurodegeneration. | - | - |
| Glutamate-Induced Apoptosis | Attenuates spiral ganglion neuron apoptosis. | Reduces p53 induction and caspase-3 increase. | Improves cell viability and reduces oxidative stress in hippocampal neurons.[4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by intervening in critical signaling cascades that lead to neuronal cell death. The diagrams below illustrate two key pathways where calpain inhibition by this compound plays a crucial role.
References
A Comparative Analysis of PD150606 and ALLN for Researchers
In the realm of protease inhibition, both PD150606 and ALLN (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal) are widely utilized tools for studying cellular processes regulated by calpains and other proteases. While both compounds are effective inhibitors, they exhibit distinct profiles in terms of their selectivity, mechanism of action, and broader biological effects. This guide provides a detailed comparative analysis of this compound and ALLN, supported by experimental data, to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Physicochemical and Pharmacokinetic Properties
A fundamental comparison of the physical and chemical properties of this compound and ALLN reveals key differences that can influence experimental design, such as solubility and cell permeability.
| Property | This compound | ALLN |
| Chemical Class | α-mercaptoacrylic acid derivative (non-peptide) | Peptide aldehyde |
| Molecular Formula | C₉H₇IO₂S | C₂₀H₃₇N₃O₄ |
| Molecular Weight | 306.12 g/mol | 383.53 g/mol [1] |
| Cell Permeability | Yes[2][3][4] | Yes[5] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM)[2][4] | Soluble in DMSO (10 mg/ml), ethanol (5 mg/ml), and methanol. Insoluble in water.[6] |
Mechanism of Action and Specificity
The primary distinction between this compound and ALLN lies in their mechanism of inhibition and their target specificity. This compound is a highly selective calpain inhibitor, whereas ALLN has a broader inhibitory profile.
This compound is a selective, non-peptide inhibitor of calpain.[2][3][4] It functions as a non-competitive inhibitor by targeting the calcium-binding sites of calpain, rather than the active site.[2][4] This allosteric inhibition mechanism provides high specificity for calpains over other proteases.[2][4] However, some research suggests that this compound may act on the protease core domain instead of the previously assumed penta-EF-hand domains.[7]
ALLN is a peptide aldehyde that acts as a reversible and competitive inhibitor of calpains I and II.[5][8][9] Its inhibitory activity extends to other cysteine proteases, including cathepsins B and L, and the proteasome.[5][10][11] This broader specificity makes ALLN a useful tool for studying general proteolytic processes but requires careful interpretation of results when investigating calpain-specific functions.
The following table summarizes the inhibitory constants (Ki) of both compounds against various proteases.
| Target Protease | This compound (Ki) | ALLN (Ki) |
| µ-Calpain (Calpain I) | 0.21 µM[2][3][4] | 190 nM[10][11] |
| m-Calpain (Calpain II) | 0.37 µM[2][3][4] | 220 nM[10][11] |
| Cathepsin B | Not a primary target | 150 nM[10][11] |
| Cathepsin L | Not a primary target | 500 pM[10][11] |
| Proteasome | Not a primary target | 6 µM[5][11] |
Biological Applications and Effects
The differing specificities of this compound and ALLN lend them to distinct research applications.
This compound is frequently employed in studies where selective inhibition of calpain is crucial. Its neuroprotective effects have been documented, and it is used to investigate the role of calpain in apoptosis and cell injury.[3][12][13] For instance, this compound has been shown to attenuate glutamate-induced apoptosis in spiral ganglion neurons by affecting the Apoptosis Inducing Factor (AIF) pathway.[12]
ALLN , with its broader inhibitory profile, is utilized in a wider range of cellular studies, including those on apoptosis, cell cycle progression, and inflammation.[5][6][11] It has been shown to inhibit the degradation of IκBα and IκBβ, key regulators of the NF-κB signaling pathway.[5][11] Furthermore, ALLN can arrest the cell cycle at the G1/S and metaphase/anaphase transitions by preventing cyclin B degradation.[5][11]
Experimental Protocols
Inhibition of Calpain Activity in Cell Culture
To investigate the effects of these inhibitors on calpain activity in a cellular context, the following general protocol can be adapted.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound or ALLN
-
DMSO (for stock solution preparation)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease inhibitor cocktail
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Fluorometer
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare stock solutions of this compound or ALLN in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration. Treat cells with the inhibitor or vehicle (DMSO) for the specified duration.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Calpain Activity Assay: In a 96-well plate, add a standardized amount of protein lysate to a reaction buffer containing the fluorogenic calpain substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer. The rate of increase in fluorescence is proportional to the calpain activity.
-
Data Analysis: Normalize the calpain activity to the total protein concentration and compare the activity in inhibitor-treated cells to that in vehicle-treated cells.
Visualizing the Mechanisms of Action
The distinct inhibitory mechanisms of this compound and ALLN on calpain can be visualized through the following diagrams.
Caption: Mechanism of non-competitive inhibition of calpain by this compound.
Caption: Mechanism of competitive inhibition of the calpain active site by ALLN.
Signaling Pathway Involvement
The broader inhibitory profile of ALLN means it can impact multiple signaling pathways. One such key pathway is the NF-κB signaling cascade.
Caption: Inhibition of NF-κB activation by ALLN through proteasome inhibition.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PD 150606 | Calpains | Tocris Bioscience [tocris.com]
- 5. cephamls.com [cephamls.com]
- 6. ALLN - LKT Labs [lktlabs.com]
- 7. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calpain Inhibitor I N-Acetyl-Leu-Leu-norleucinal, synthetic 110044-82-1 [sigmaaldrich.com]
- 9. Calpain Inhibitor I | Krackeler Scientific, Inc. [krackeler.com]
- 10. apexbt.com [apexbt.com]
- 11. ALLN [sigmaaldrich.com]
- 12. Calpain Inhibitor this compound Attenuates Glutamate Induced Spiral Ganglion Neuron Apoptosis through Apoptosis Inducing Factor Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of calpain activation (this compound and E-64) and renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PD150606: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for PD150606, a selective, cell-permeable non-peptide calpain inhibitor. Adherence to these protocols is crucial for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact. The following procedures are based on general best practices for laboratory chemical waste and should be supplemented by the official Safety Data Sheet (SDS) provided by the supplier.
Key Compound Information
A summary of the essential physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.
| Property | Value |
| Chemical Formula | C₉H₇IO₂S |
| Molecular Weight | 306.12 g/mol |
| Appearance | Solid (Powder) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] |
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound, both in its solid form and in solution, requires careful handling and adherence to hazardous waste regulations. The following protocol outlines the necessary steps for safe disposal.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that the following personal protective equipment is worn:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
Disposal of Solid this compound Waste
-
Collection: Collect all unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "(Z)-3-(4-Iodophenyl)-2-mercapto-2-propenoic acid (this compound)".
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Disposal of this compound Solutions
-
Aqueous Solutions: Due to the potential for environmental harm, aqueous solutions containing this compound should not be disposed of down the drain. They should be collected as hazardous chemical waste.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic solvent waste, as appropriate.
-
Labeling and Storage: As with solid waste, the container for liquid waste must be clearly labeled as "Hazardous Waste" with the chemical name and solvent. Store in a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS department for collection and disposal.
Disposal of Contaminated Materials
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
Labware: Glassware and plasticware contaminated with this compound should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The cleaned labware can then be disposed of according to standard laboratory procedures.
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable materials should be collected in a designated hazardous waste bag and disposed of through your institution's EHS program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and is not a substitute for the official Safety Data Sheet (SDS) provided by your chemical supplier. Always consult the SDS and your institution's specific waste disposal policies before handling and disposing of any chemical.
References
Essential Safety and Operational Guide for Handling PD150606
For researchers, scientists, and drug development professionals, this document provides immediate, essential guidance on the safe handling, storage, and disposal of PD150606. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.
This compound is a selective, cell-permeable, non-peptide calpain inhibitor used in research. While specific hazard data is limited, it is prudent to handle this compound with the care required for all research chemicals with unknown toxicological properties. The following guidelines are based on standard laboratory safety practices and available product information.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves |
| Body Protection | Lab Coat | Standard laboratory coat |
| Respiratory Protection | Respirator | Recommended when handling the powder form to avoid inhalation. Use a NIOSH-approved respirator. |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and ensure the safety of laboratory personnel.
| Aspect | Guideline |
| Handling | - Avoid generating dust when working with the solid form.- Handle in a well-ventilated area, preferably in a chemical fume hood.- Avoid contact with skin and eyes.- Wash hands thoroughly after handling. |
| Storage | - Store at -20°C for long-term stability.[1][2] |
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
| Emergency | Procedure |
| Skin Contact | 1. Immediately wash the affected area with soap and plenty of water.2. Remove contaminated clothing.3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air.2. If breathing is difficult, provide oxygen.3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Wash out mouth with water.3. Seek immediate medical attention. |
| Spill | 1. Evacuate the area.2. Wear appropriate PPE.3. Cover the spill with an absorbent material.4. Collect the absorbed material into a sealed container for disposal. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as chemical waste in a designated, labeled container. |
| Contaminated Materials | (e.g., gloves, pipette tips, absorbent pads) Place in a sealed bag or container labeled as chemical waste. |
| Solutions of this compound | Collect in a labeled, sealed container for chemical waste disposal. Do not pour down the drain. |
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety procedures into a typical experimental workflow involving this compound.
Logical Relationship of Safety Procedures
The following diagram outlines the logical hierarchy and relationship between different safety considerations when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
